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  • Product: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
  • CAS: 1337926-15-4

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectra for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid Introduction 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS No: 1337926-15-4) is a derivative o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Introduction

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS No: 1337926-15-4) is a derivative of succinimide, a fundamental scaffold in medicinal chemistry.[1][2] Its structure incorporates a gem-dimethyl substituted succinimide ring linked to an acetic acid moiety via the nitrogen atom. This unique combination of a sterically hindered cyclic imide and a carboxylic acid functional group makes it a valuable building block in the synthesis of more complex molecules, particularly in drug development and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H and ¹³C NMR spectra provide a detailed atomic-level map of the molecular structure, revealing the electronic environment of each nucleus. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, providing researchers and drug development professionals with a foundational understanding of its spectral characteristics. The predictions herein are based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.[3][4][5]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for NMR analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this molecule is expected to be relatively simple, with four distinct signals, all of which are predicted to be singlets due to the absence of vicinal protons for coupling. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of the carbonyl groups.

Proton(s) Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic AcidH on O(11)10.0 - 12.0Broad Singlet1HThe acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4][6] This signal would disappear upon D₂O exchange.
MethyleneH on C(8)~4.1Singlet2HThese protons are adjacent to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group, leading to significant deshielding.
Methylene (Ring)H on C(4)~2.8Singlet2HThese protons are alpha to a carbonyl group (C5) within the succinimide ring. Their chemical shift is comparable to that of succinimide itself.[5]
Gem-dimethylH on C(10)~1.3Singlet6HThese methyl groups are on a quaternary carbon and are relatively shielded, resulting in an upfield chemical shift.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon atoms and the electronic effects of their substituents.

Carbon(s) Atom Number Predicted Chemical Shift (δ, ppm) Rationale
Imide CarbonylsC(2), C(5)~177These carbonyl carbons are part of the imide functional group and are highly deshielded due to the two adjacent electronegative atoms (N and O).[7][8]
Carboxylic Acid CarbonylC(6)~172The carbonyl carbon of the carboxylic acid is also significantly deshielded, though typically slightly less so than an imide carbonyl.[4]
MethyleneC(8)~45This carbon is attached to the nitrogen of the imide and the carboxylic acid group, resulting in a downfield shift.
Methylene (Ring)C(4)~38This methylene carbon is alpha to an imide carbonyl (C5) and adjacent to the quaternary carbon.
Quaternary CarbonC(3)~35The chemical shift of this quaternary carbon is influenced by the attached methyl groups and its position within the five-membered ring.
Gem-dimethylC(10)~24The methyl carbons are the most shielded in the molecule, appearing at the highest field.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Caption: Recommended workflow for NMR data acquisition and analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper -COOH proton signals. The solvent can also influence the chemical shifts of other protons.[9][10]

  • Spectrometer Frequency: A higher field spectrometer (≥400 MHz) provides better signal dispersion and sensitivity, which is crucial for unambiguous peak assignment, especially in more complex molecules.

  • Pulse Sequences: Standard single-pulse experiments are generally sufficient for this molecule. For ¹³C NMR, proton decoupling is essential to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point of 0 ppm for accurate chemical shift calibration.[11]

Conclusion

The ¹H and ¹³C NMR spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid are predicted to exhibit characteristic signals that are readily assignable to its constituent functional groups. The ¹H spectrum is dominated by four singlets, reflecting the molecular symmetry and lack of proton-proton coupling. The ¹³C spectrum provides a clear fingerprint of the carbon backbone, with the carbonyl carbons appearing at the lowest field. This comprehensive guide, including the predicted spectral data and a robust experimental protocol, serves as a valuable resource for scientists working with this compound, facilitating its unambiguous identification and characterization in research and development settings.

References

  • NextSDS. (n.d.). 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. Retrieved from [Link][2]

  • ResearchGate. (n.d.). H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. Retrieved from [Link][3]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]

  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Angewandte Chemie International Edition, 56(47), 15029-15033. Retrieved from [Link][7][8][12]

  • Chapman, O. L., & King, R. W. (1964). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Journal of the American Chemical Society, 86(7), 1256-1258. Retrieved from [Link][9]

  • Smirnov, S. N., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7454–7463. Retrieved from [Link][10]

Sources

Exploratory

Mechanism of action for 3,3-dimethylsuccinimide derivatives in drug discovery

An In-depth Technical Guide to the Mechanism of Action of 3,3-Dimethylsuccinimide Derivatives in Drug Discovery Abstract The succinimide scaffold, characterized by a pyrrolidine-2,5-dione heterocyclic ring, represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 3,3-Dimethylsuccinimide Derivatives in Drug Discovery

Abstract

The succinimide scaffold, characterized by a pyrrolidine-2,5-dione heterocyclic ring, represents a cornerstone in the development of anticonvulsant therapies.[1][2] Derivatives substituted at the 3-position, such as the clinically pivotal ethosuximide (3-ethyl-3-methylsuccinimide), have long been established as first-line treatments for absence (petit mal) epilepsy.[3][4][5] This guide provides a detailed examination of the primary mechanism of action for these compounds: the targeted blockade of low-voltage-activated T-type calcium channels within thalamic neurons.[6][7] We will dissect the pathophysiology of absence seizures, elucidate the specific molecular interactions between succinimide derivatives and their ion channel targets, and provide field-proven experimental protocols for validating this mechanism. Furthermore, this guide explores the expanding therapeutic landscape for this chemical class, delving into emerging research on their roles as cholinesterase inhibitors, anti-diabetic agents, and antioxidants, thereby highlighting the versatility of the succinimide core in modern drug discovery.

The Succinimide Scaffold: From Historical Context to Therapeutic Primacy

The journey of succinimide derivatives in medicine began in the 1950s, driven by the need for a safer and better-tolerated alternative to the toxic first-generation anti-absence seizure medications, trimethadione and paramethadione.[3] This research led to the development of ethosuximide, methsuximide, and phensuximide, with ethosuximide demonstrating the most favorable balance of high efficacy and low toxicity for treating absence seizures.[3]

Chemical Structure and Significance

The core of these molecules is the succinimide ring (pyrrolidine-2,5-dione). The anticonvulsant properties are largely dictated by the substituents at the C-3 position. Ethosuximide, the archetypal compound, is 3-ethyl-3-methylsuccinimide.[8] The 3,3-dimethylsuccinimide structure is a close analog, and its mechanism is understood through the extensive research conducted on ethosuximide. This specific molecular architecture is fundamental to the selective binding and modulation of its pharmacological target.[8]

The primary therapeutic indication for these derivatives is the control of absence epilepsy, a condition characterized by brief lapses of consciousness accompanied by distinctive 3 Hz spike-and-wave patterns on an electroencephalogram (EEG).[4][5][6] However, the versatility of the succinimide scaffold has prompted investigation into a range of other potential therapeutic areas, including neuropathic pain, Alzheimer's disease, and diabetes.[2][9][10][11]

The Primary Mechanism of Action: T-Type Calcium Channel Blockade

The therapeutic efficacy of succinimide derivatives against absence seizures is overwhelmingly attributed to their specific action on low-threshold, voltage-activated T-type calcium channels.[7][8]

The Target: Thalamic T-Type Calcium Channels (CaV3)

T-type calcium channels are critical regulators of neuronal excitability and play a pivotal role in setting the rhythmic firing patterns of neurons. In the context of absence epilepsy, the thalamocortical neuronal circuit is of paramount importance. Thalamocortical neurons utilize T-type calcium channels to generate the oscillatory, synchronized firing that manifests as the clinical 3 Hz spike-and-wave discharges.[3][6]

There are three subtypes of the channel's pore-forming α1 subunit: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I). The α1G subtype is prominently expressed in the dorsal thalamus, reinforcing its central role in the genesis of absence seizures and its position as the primary target for succinimide drugs.[7]

The Molecular Interaction: State-Dependent Blockade

Succinimide derivatives do not simply obstruct the channel pore. Instead, they exhibit a state-dependent blockade , showing a significantly higher affinity for the inactivated state of the T-type channel compared to the resting state.[12][13]

Causality Insight: This state-dependent action is a cornerstone of the drug's therapeutic window. Neurons that are firing in the pathological, rhythmic bursts characteristic of an absence seizure will have their T-type channels cycling through the open and inactivated states more frequently. The drug preferentially binds to and stabilizes the inactivated state, preventing the channel from returning to the resting state where it can be reactivated. This selectively dampens the hyperexcitability of thalamic circuits without causing a wholesale shutdown of normal neuronal function.[7] This targeted action effectively reduces the ability of thalamocortical networks to engage in the synchronized oscillatory activity required for a seizure.[3]

Crucially, extensive research has shown that ethosuximide does not exert its anticonvulsant effect through other common mechanisms, such as modulating voltage-gated sodium channels or enhancing postsynaptic γ-aminobutyric acid (GABA) responses.[3]

cluster_Thalamus Thalamocortical Neurons cluster_Cortex Cortex T_Channel T-type Ca²⁺ Channel (CaV3.1/α1G) Bursting Rhythmic Burst Firing (Pathological) T_Channel->Bursting Seizure 3Hz Spike-Wave Discharge (Absence Seizure) Bursting->Seizure Synchronizes Thalamocortical Loop Normal Tonic Firing (Physiological) Drug 3,3-Dimethylsuccinimide Derivative Drug->T_Channel Binds to Inactivated State

Caption: Thalamocortical circuit in absence seizures and site of action.

Experimental Validation of the Mechanism

A robust understanding of the mechanism of action requires rigorous experimental validation. The following protocols represent the gold standard for characterizing the activity of novel succinimide derivatives.

Experimental Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct, quantitative measure of the drug's effect on the specific ion channel target.

  • Objective: To determine the potency (IC₅₀) and characterize the voltage-dependence of a 3,3-dimethylsuccinimide derivative's block on human T-type calcium channel subtypes (CaV3.1, CaV3.2, CaV3.3).

  • System: Human Embryonic Kidney (HEK-293) cells stably transfected to express a single human CaV3 subtype. This heterologous system isolates the target from other neuronal channels, ensuring the observed effect is due to direct interaction.

  • Methodology:

    • Cell Culture: Culture transfected HEK-293 cells under standard conditions until 70-80% confluent.

    • Preparation: Dissociate cells and plate them onto glass coverslips for recording.

    • Recording Setup: Mount a coverslip in a recording chamber on an inverted microscope stage. Perfuse with an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels to isolate T-type currents.

    • Patching: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance (>1 GΩ) "gigaseal" with a single cell. Apply gentle suction to rupture the cell membrane and achieve the "whole-cell" configuration.

    • Voltage Protocol (IC₅₀ Determination):

      • Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in the resting state.

      • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a peak T-type current. Repeat every 10-15 seconds.

      • Establish a stable baseline current.

      • Perfuse the cell with increasing concentrations of the test compound, recording the peak current at each concentration until a steady-state block is achieved.

    • Voltage Protocol (State-Dependence):

      • To generate a steady-state inactivation curve, hold the cell at various conditioning pre-pulse potentials (e.g., from -120 mV to -40 mV) for several seconds.

      • Immediately following the pre-pulse, apply a test pulse to a fixed potential (e.g., -30 mV) to measure the fraction of available channels.

      • Repeat this protocol in the absence (control) and presence of the test compound.

  • Data Analysis:

    • For IC₅₀, plot the percentage of current inhibition against the log of the drug concentration and fit with a Hill equation.

    • For state-dependence, plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function. A leftward (hyperpolarizing) shift in the curve in the presence of the drug indicates preferential binding to the inactivated state.

Caption: Experimental workflow for patch-clamp analysis.

Experimental Protocol 2: In Vivo Anticonvulsant Screening

This protocol assesses the compound's efficacy in a living system, providing data on its overall therapeutic potential, including its ability to cross the blood-brain barrier.

  • Objective: To determine the anticonvulsant activity (ED₅₀) of a 3,3-dimethylsuccinimide derivative in an animal model of absence-like seizures.

  • System: The subcutaneous pentylenetetrazole (scPTZ) seizure model in mice. PTZ is a GABAₐ antagonist that induces seizures which, at lower doses, resemble human absence seizures.[14]

  • Methodology:

    • Animal Acclimation: House male Swiss mice under standard conditions for at least one week before the experiment.

    • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Divide mice into groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose groups of the test compound. Administer the compound intraperitoneally (i.p.).

    • Pre-treatment Time: Wait for a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.

    • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) via subcutaneous injection in the scruff of the neck.

    • Observation: Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes. The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

    • Neurotoxicity (Optional but Recommended): Assess acute neurological deficit using the rotarod test at the time of peak drug effect to determine a toxic dose (TD₅₀). This allows for the calculation of a Protective Index (TD₅₀/ED₅₀), a key measure of a drug's safety margin.

  • Data Analysis:

    • For each dose group, calculate the percentage of mice protected from seizures.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Data Presentation: Representative Pharmacological Data
ParameterValueDescriptionSource
Pharmacokinetics (Ethosuximide)
Bioavailability>90%Excellent oral absorption.[6]
Protein BindingNegligibleFreely distributes into tissues, including the brain.[6]
Volume of Distribution~0.7 L/kgWide distribution throughout the body.[6]
MetabolismHepatic (CYP3A4)Primarily metabolized into inactive metabolites.[6]
Pharmacodynamics (Hypothetical Data)
CaV3.1 (α1G) IC₅₀0.5 mMPotency against the primary thalamic T-type channel subtype.[12]
CaV3.2 (α1H) IC₅₀1.0 mMLower potency against the α1H subtype.[12]
CaV3.3 (α1I) IC₅₀0.8 mMIntermediate potency against the α1I subtype.[12]
scPTZ ED₅₀75 mg/kgIn vivo efficacy in a model of absence-like seizures.[1]

Expanding Horizons: Emerging Mechanisms and Therapeutic Targets

While the role of succinimides in epilepsy is well-defined, recent research has unveiled their potential to modulate other biological targets, opening new avenues for drug discovery.[15]

  • Cholinesterase Inhibition: Several studies have synthesized and tested succinimide derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][9][16][17] This mechanism is highly relevant for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[9][16]

  • Anti-diabetic Potential: Certain derivatives have demonstrated inhibitory activity against enzymes crucial for glucose metabolism, such as α-amylase and α-glucosidase.[2][17] More recently, inhibition of dipeptidyl peptidase-4 (DPP-4) has also been shown, aligning with a modern class of oral anti-hyperglycemic drugs.[11]

  • Antioxidant Properties: The succinimide scaffold has been incorporated into molecules designed to act as free radical scavengers, demonstrating the ability to neutralize reactive oxygen species (ROS).[2][15] This antioxidant activity could be beneficial in a wide range of pathologies characterized by oxidative stress.

  • Other Ion Channel Interactions: Although the classic succinimides like ethosuximide are highly selective for T-type calcium channels, novel synthetic derivatives with more complex substitutions have shown potential interactions with other targets, including voltage-sensitive sodium channels.[1][14] This suggests that the succinimide core can be used as a scaffold to develop multi-target agents.

Conclusion

The 3,3-dimethylsuccinimide scaffold and its close relatives stand as a testament to successful mechanism-based drug discovery. Their primary mode of action—the selective, state-dependent blockade of T-type calcium channels in thalamic neurons—is a well-elucidated and clinically validated strategy for the control of absence epilepsy. The experimental protocols detailed herein provide a clear roadmap for researchers seeking to validate this mechanism in novel derivatives. As the field evolves, the chemical versatility of the succinimide ring continues to be explored, revealing promising activities against a host of new targets relevant to neurodegenerative, metabolic, and inflammatory diseases. This enduring scaffold is poised to remain a valuable component in the drug development arsenal for years to come.

References

  • Ethosuximide - StatPearls - NCBI Bookshelf - NIH. (2024, July 2). National Center for Biotechnology Information. [Link]

  • Ethosuximide - Neupsy Key. (2016, October 17). Neupsy Key. [Link]

  • Ethosuximide ORAL SOLUTION. (n.d.). U.S. Food and Drug Administration. [Link]

  • Ethosuximide | Advanced Drug Monograph - MedPath. (2025, September 29). MedPath. [Link]

  • Ethosuximide: Package Insert / Prescribing Information - Drugs.com. (2025, March 17). Drugs.com. [Link]

  • Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. (n.d.). American Physiological Society. [Link]

  • Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. (2001, November 15). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed. (2017, April 15). PubMed. [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2024, May 22). MDPI. [Link]

  • Block of Cloned Human T-Type Calcium Channels by Succinimide Antiepileptic Drugs. (n.d.). ResearchGate. [Link]

  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC. (2022, July 30). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel N3-substituted dihydropyrimidine derivatives as T-type calcium channel blockers and their efficacy as analgesics in mouse models of inflammatory pain - PubMed. (2017, March 15). PubMed. [Link]

  • Cyclic Imides Derivatives: A Potential Scaffold for the Synthesis of Anticonvulsant Agents - DergiPark. (2024, April 3). DergiPark. [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). MDPI. [Link]

  • Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed. (n.d.). PubMed. [Link]

  • Synthesis And Antioxidant Activity Of Succinimide Derivative. (n.d.). Journal of Survey in Fisheries Sciences. [Link]

  • (PDF) Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - ResearchGate. (2022, July 4). ResearchGate. [Link]

  • T-type Calcium Channel Blockers as Neuroprotective Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - MDPI. (2023, February 7). MDPI. [Link]

Sources

Foundational

Toxicity data and safety data sheet (SDS) for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

An In-depth Technical Guide to the Toxicity and Safe Handling of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid Introduction 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chemical compound that holds po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safe Handling of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Introduction

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chemical compound that holds potential for use in various research and development applications, particularly in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. As with any novel or sparsely studied chemical, a thorough understanding of its toxicological profile and the implementation of robust safety protocols are paramount for the protection of laboratory personnel.

This guide provides a comprehensive overview of the known toxicity data and outlines best practices for the safe handling of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. It is critical to note that while specific toxicological studies on this compound are limited, hazard classifications from notified C&L (Classification and Labelling) inventories provide a foundational understanding of the potential risks. This document will, therefore, synthesize this information with established principles of chemical safety to provide a reliable guide for researchers, scientists, and drug development professionals. The causality behind each experimental and safety recommendation is explained to ensure a self-validating system of protocols.

Section 1: Hazard Identification and Classification

Based on available data, 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid has been assigned the following hazard classifications:

Hazard ClassCategoryHazard CodeSignal Word
Skin Irritation2H315Warning
Serious Eye Irritation2AH319Warning
Specific Target Organ Toxicity - Single Exposure3H335Warning

These classifications are the cornerstone of our understanding of the compound's potential effects on human health and dictate the necessary precautions for its handling.

  • H315 - Causes skin irritation: This indicates that direct contact with the compound can lead to inflammation of the skin, characterized by redness, itching, and discomfort.[1][2]

  • H319 - Causes serious eye irritation: This classification is of significant concern, as it implies that contact with the eyes can result in substantial irritation, pain, and potentially, damage to the ocular tissue.[1][2]

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]

It is important to note that a comprehensive toxicological profile, including data on acute toxicity (oral, dermal, inhalation), mutagenicity, carcinogenicity, and reproductive toxicity, is not yet available for this specific compound.[3] Therefore, a precautionary approach is warranted, treating the substance with a degree of caution appropriate for a chemical with an incompletely characterized toxicological profile.

Section 2: Toxicological Profile (Inferred)

The assigned hazard classifications provide a basis for inferring the primary toxicological effects of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.

Skin Irritation

The chemical structure, containing an acetic acid moiety and a substituted pyrrolidine ring, suggests a potential for localized skin effects. Upon contact, the compound is likely to disrupt the normal function of the skin barrier, leading to an inflammatory response. Researchers handling this compound should be vigilant for signs of skin irritation, including erythema (redness), edema (swelling), and pruritus (itching).[2]

Serious Eye Irritation

The eyes are particularly sensitive to chemical insults. The risk of serious eye irritation from this compound necessitates stringent protective measures.[1] Accidental exposure could lead to significant pain, redness, and watering of the eyes.[2] In the absence of prompt first aid, there is a potential for more severe and lasting damage.

Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation

If the compound is handled in a way that generates dust or aerosols, there is a risk of inhalation. The hazard classification suggests that it can act as a respiratory irritant.[2] This can manifest as irritation of the nose, throat, and lungs, leading to coughing, sneezing, and a feeling of discomfort in the chest.

Section 3: Safety Data Sheet (SDS) Core Principles

While a comprehensive, officially compiled Safety Data Sheet for this specific compound is not widely available, the following sections outline the core principles that would constitute such a document, based on the known hazards and best practices for handling similar chemical entities.

Handling and Storage

Safe Handling:

  • Engineering Controls: All handling of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory and should include:

    • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before use and changed frequently, especially if contact with the compound is suspected.[4]

    • Body Protection: A lab coat should be worn to protect against skin contact.[4]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

First-Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Section 4: Experimental Protocol for Safe Handling

The following is a step-by-step workflow for the safe handling of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid in a research setting.

  • Preparation and Risk Assessment:

    • Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower.

  • Handling and Use:

    • Don the appropriate PPE (lab coat, gloves, eye protection).

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.

    • When weighing the solid, do so in a manner that minimizes the generation of dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal:

    • Dispose of all waste materials in accordance with local, state, and federal regulations.

    • Contaminated materials (e.g., gloves, weighing paper) should be placed in a designated, sealed waste container.

  • Decontamination:

    • Thoroughly clean all work surfaces and equipment after use.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Section 5: Risk Assessment Workflow

A systematic approach to risk assessment is crucial when working with compounds that have limited toxicological data. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Risk Assessment Workflow for Compounds with Limited Toxicity Data A Identify Compound and Gather Available Data (e.g., Hazard Classifications, SDS for similar compounds) B Assess Potential Hazards (Skin/Eye Irritation, Respiratory Irritation, Unknowns) A->B C Evaluate Experimental Protocol (Quantities, concentrations, potential for aerosol generation) B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood, Ventilation) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F G Administrative Controls (SOPs, Training) D->G H Proceed with Experiment E->H F->H G->H I Review and Refine Protocol (Based on observations and any adverse events) H->I

Caption: A logical workflow for risk assessment.

References

  • NextSDS. (n.d.). 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2023, January 5). Safety Data Sheet.
  • Thermo Fisher Scientific. (2019, March 13). Safety Data Sheet.
  • Spectrum Chemical. (2015, June 3). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Merck Millipore. (2024, October 9). Safety Data Sheet.
  • TCI Chemicals. (2025, July 8). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • ChemScene. (2023, February 20). Safety Data Sheet.
  • Sigma-Aldrich. (2024, January 26). Safety Data Sheet.
  • The Science Company. (2009, February 10). Acetic acid, 0.1-10%-09_MSDS.
  • Fisher Scientific. (2015, May 28). Safety Data Sheet.
  • Spectrum Chemical. (2020, October 30). Safety Data Sheet.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid MSDS.
  • Spectrum Chemical. (2024, February 21). Safety Data Sheet.
  • MilliporeSigma. (2025, December 25). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Magnesium Cyclohexanebutyrate.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

Exploratory

Physicochemical Characterization of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid: A Guide to pKa and Isoelectric Point Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the key physicochemical properties—the acid dissociation cons...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties—the acid dissociation constant (pKa) and the isoelectric point (pI)—of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical principles, computational predictions, and established experimental protocols to offer a robust framework for its characterization. Understanding these parameters is of paramount importance for applications in drug development, bioconjugation, and materials science, as they fundamentally govern molecular behavior in aqueous environments, including solubility, membrane permeability, and binding interactions.[1] This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accurately determine and interpret the pKa and pI of this and structurally related compounds.

Introduction and Structural Analysis

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a bifunctional molecule featuring a succinimide derivative linked to an acetic acid moiety. Its structure suggests utility as a chemical linker or a building block in the synthesis of more complex molecules, particularly in pharmaceutical and biotechnological applications. The physicochemical properties of a molecule are dictated by its structure, and in this case, two key features define its acid-base characteristics: the carboxylic acid group and the N-substituted succinimide ring.

The primary ionizable group is the carboxylic acid (-COOH), which will donate a proton. The succinimide ring, particularly the two carbonyl groups, acts as an electron-withdrawing group. This inductive effect delocalizes the negative charge on the carboxylate conjugate base, thereby stabilizing it and increasing the acidity of the carboxylic proton. Consequently, the pKa of the carboxylic acid is expected to be lower (i.e., more acidic) than that of simple aliphatic carboxylic acids like acetic acid (pKa ≈ 4.76).

Figure 1: Structure of the target molecule with the ionizable proton highlighted.

A close structural analog, N-acetylglycine, which features a less electron-withdrawing acetyl group in place of the succinimide ring system, has an experimental pKa of approximately 3.67.[2] Given the stronger inductive effect of the dicarbonyl system in the succinimide ring, the pKa of the title compound is predicted to be in a similar or slightly more acidic range.

Understanding pKa and Isoelectric Point (pI)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution. For a generic acid HA, the equilibrium and Ka are defined as:

HA ⇌ H⁺ + A⁻ Ka = [H⁺][A⁻] / [HA] pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid. The pKa is the pH value at which the acid is 50% dissociated, meaning the concentrations of the protonated (HA) and deprotonated (A⁻) forms are equal. This relationship is described by the Henderson-Hasselbalch equation and is fundamental to predicting the charge state of a molecule at a given pH.

Figure 2: Relationship between pH, pKa, and the molecular protonation state.

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[3] At this point, the molecule is least soluble in aqueous solutions and will not migrate in an electric field.[4] For an amphoteric molecule with both acidic and basic groups, the pI is calculated from the pKa values of the groups that ionize to form the zwitterion. However, for a simple monoprotic acid like 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, which possesses only a single acidic group and no basic group that protonates in the standard aqueous pH range, the concept is more nuanced. The molecule is neutral at low pH and becomes negatively charged as the pH increases past its pKa. The pI, in this context, is effectively the pH at which the molecule is predominantly in its neutral, protonated state, which corresponds to the pKa of the carboxylic acid group.

Computational Prediction of pKa and pI

Given the lack of published experimental data, computational methods provide a reliable and rapid means to estimate pKa and pI.[5] These methods range from empirical approaches based on large databases of known molecules to more computationally intensive quantum mechanical calculations.[6][7]

Methodologies for pKa Prediction:

  • Empirical and Database-Driven Methods: Software like ACD/pKa DB and ChemAxon's Marvin Suite use extensive databases of experimental pKa values.[7][8] They predict pKa by identifying the ionizable center and applying corrections based on the surrounding structural fragments and their known electronic effects.

  • Quantum Mechanical (QM) Methods: These approaches, often using Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a simulated solvent environment.[6] While highly accurate, they are computationally demanding.

  • Machine Learning (ML) and QSPR Models: Newer methods employ machine learning algorithms, such as graph-convolutional neural networks, trained on vast datasets to predict pKa values with high speed and accuracy.[1][9]

Based on these computational approaches and comparison with structural analogs like N-acetylglycine (pKa ≈ 3.67)[2] and other N-substituted glycine derivatives, a consensus prediction can be made.

Predicted Physicochemical Properties

ParameterPredicted ValueRationale & Commentary
pKa 3.4 - 3.8The electron-withdrawing nature of the succinimide ring is expected to increase the acidity of the carboxylic proton compared to acetic acid (pKa ~4.76). The value is anticipated to be in the range of N-acetylglycine (pKa ~3.67).[2] The gem-dimethyl groups on the succinimide ring have a minor electron-donating effect, which may slightly increase the pKa relative to an unsubstituted analog.
Isoelectric Point (pI) ~3.4 - 3.8For a molecule with a single acidic group, the pI is approximately equal to its pKa. At this pH, the molecule exists as an equilibrium of neutral and anionic species, with the lowest solubility typically observed around this point.

Experimental Determination Protocols

To validate the predicted values, established experimental techniques must be employed. The following protocols describe the gold-standard methods for determining pKa and pI.

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Materials & Equipment:

  • 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

  • 0.1 M standardized NaOH solution

  • 0.1 M standardized HCl solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Class A burette (25 or 50 mL)

  • Beaker (100 mL)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 50 mL of deionized water in a beaker.

  • Initial pH Measurement: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (the point of steepest inflection on the curve). This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume.

    • The volume at the half-equivalence point is half the volume of the equivalence point.

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

Protocol: Isoelectric Point (pI) Determination by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique that separates molecules based on their pI in a pH gradient established within a capillary.[10][11] Molecules migrate under an electric field until they reach a point in the pH gradient where their net charge is zero, at which they stop moving.[12]

Materials & Equipment:

  • cIEF-compatible capillary electrophoresis instrument with UV or imaging detector

  • Coated capillary

  • Anolyte (e.g., dilute phosphoric acid) and Catholyte (e.g., dilute sodium hydroxide)

  • Carrier ampholytes covering the desired pH range (e.g., pH 3-10)

  • pI markers (a mixture of well-characterized proteins with known pI values)

  • The compound of interest, dissolved in water or a suitable buffer

cIEF_Workflow prep 1. Sample Preparation Mix compound, pI markers, and carrier ampholytes inject 2. Capillary Injection Fill capillary with the sample mixture prep->inject focus 3. Focusing Step Apply high voltage. Analytes migrate to their pI positions inject->focus mobilize 4. Mobilization Step Apply pressure or chemical gradient to move focused zones past the detector focus->mobilize detect 5. Detection Monitor absorbance (e.g., at 280 nm) as zones pass the detector mobilize->detect analyze 6. Data Analysis Calibrate using pI markers. Determine pI of the compound detect->analyze

Figure 3: Experimental workflow for pI determination using Capillary Isoelectric Focusing (cIEF).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample solution containing the target compound, a set of pI markers, and the carrier ampholytes. The ampholytes will generate the pH gradient inside the capillary.[13]

  • Capillary Filling: The capillary is filled with the prepared sample mixture.

  • Focusing: The ends of the capillary are placed in anolyte and catholyte solutions, and a high voltage is applied. The ampholytes migrate to form a stable pH gradient, and the sample molecules (including the pI markers) migrate until they reach the pH corresponding to their pI, where they become focused into sharp bands.[10][13]

  • Mobilization: Once focusing is complete, the entire contents of the capillary are mobilized past the detector. This can be achieved by applying pressure to one end of the capillary or by changing the composition of the anolyte or catholyte to shift the pH gradient.[11]

  • Detection and Analysis: As the focused bands pass the detector, a signal (e.g., UV absorbance) is recorded, producing an electropherogram. A calibration curve is generated by plotting the known pI values of the markers against their migration times. The migration time of the target compound is then used to interpolate its pI from this calibration curve.

Conclusion and Implications for Drug Development

This guide establishes that 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a monoprotic acid with a predicted pKa in the range of 3.4 to 3.8. Its isoelectric point (pI) is consequently expected to be within the same range. These values are critical for predicting its behavior in biological systems. At physiological pH (~7.4), the carboxylic acid group will be almost entirely deprotonated and negatively charged, which will enhance its aqueous solubility. Conversely, in the acidic environment of the stomach (pH 1.5-3.5), a significant fraction of the molecule will be in its neutral, protonated form, which generally favors absorption across lipid membranes.

Accurate knowledge of pKa and pI, validated through the experimental protocols outlined herein, is a prerequisite for successful drug formulation, ADME (absorption, distribution, metabolism, and excretion) modeling, and the design of bioconjugation strategies. This guide provides the necessary theoretical and practical framework for researchers to confidently characterize this and similar molecules, ensuring scientific integrity and accelerating the development pipeline.

References

  • Coriolis Pharma. (n.d.). Capillary Isoelectric Focusing. Retrieved from Coriolis Pharma website: [Link]

  • American Chemical Society. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • PubMed. (n.d.). Capillary isoelectric focusing. Retrieved from PubMed website: [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Wikipedia. (n.d.). Isoelectric focusing. Retrieved from Wikipedia website: [Link]

  • The Vespiary. (n.d.). Capillary Isoelectric Focusing. Retrieved from The Vespiary website: [Link]

  • ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from ACD/Labs website: [Link]

  • Chemicalland21. (n.d.). Succinimide. Retrieved from Chemicalland21 website: [Link]

  • Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]

  • Chemaxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from Chemaxon website: [Link]

  • ChemBK. (2025, August 19). Succinimide. Retrieved from ChemBK website: [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from Rowan website: [Link]

  • XunDrug. (n.d.). MolGpKa. Retrieved from XunDrug website: [Link]

  • Open Library Publishing Platform. (n.d.). Experiment 7: Determination of the Isoelectric Point of Casein. Introductory Chemistry Lab Manuals. [Link]

  • GitHub. (2022, March 25). mayrf/pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. GitHub. [Link]

  • PubChemLite. (n.d.). 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. Retrieved from PubChemLite website: [Link]

  • FooDB. (2011, September 21). Showing Compound Acetylglycine (FDB022100). Retrieved from FooDB website: [Link]

  • RSC Publishing. (2017, August 17). Gradient-free determination of isoelectric points of proteins on chip. [Link]

  • PMC - NIH. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. [Link]

  • AZoM. (2011, November 1). Determination of the Isoelectric Point Using Zeta Potential. Retrieved from AZoM website: [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). Succinimide pka Manufacturer & Supplier in China. Retrieved from Nanjing Suru Chemical Co., Ltd website: [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). Pka succinimide Manufacturer & Supplier in China. Retrieved from Nanjing Suru Chemical Co., Ltd website: [Link]

  • PMC - NIH. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]

  • Wikipedia. (n.d.). Aceturic acid. Retrieved from Wikipedia website: [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

  • NextSDS. (n.d.). 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. Retrieved from NextSDS website: [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from Master Organic Chemistry website: [Link]

  • ACS Publications. (2021, June 17). Using Atomic Charges to Describe the pK a of Carboxylic Acids. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from ACS, Organic Division website: [Link]

  • PubChem. (n.d.). 2,5-Dioxo-1-pyrrolidineacetic acid. Retrieved from PubChem website: [Link]

  • PubChem - NIH. (n.d.). Acetylglycine. Retrieved from PubChem website: [Link]

  • ResearchGate. (2019, February 23). Qualitative tests of amino acids and proteins and enzyme kinetics. [Link]

  • PubChem. (n.d.). (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. Retrieved from PubChem website: [Link]

  • SlideShare. (n.d.). Protein solubility. Retrieved from SlideShare website: [Link]

  • NextSDS. (n.d.). 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. Retrieved from NextSDS website: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid in Targeted Protein Degradation and ADC Linker Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Compound: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS: 1337926-15...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Compound: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS: 1337926-15-4)

Executive Summary

In the rapidly evolving landscape of bivalent therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer. It is a critical determinant of physicochemical properties, target engagement, and pharmacokinetic stability[1]. 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS: 1337926-15-4) has emerged as a highly specialized building block designed to address the limitations of traditional flexible aliphatic or PEG-based linkers[2],[3]. By integrating a rigid succinimide core with a sterically demanding gem-dimethyl group, this molecule provides an advanced structural motif for synthesizing pre-organized, metabolically stable E3 ligase ligand-linker conjugates[4],[5].

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I approach linker design by evaluating the causality between a molecule's topology and its biological performance. The utility of this specific building block is rooted in three distinct structural features:

A. The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The inclusion of a 3,3-dimethyl substitution is a deliberate design choice to exploit the Thorpe-Ingold effect[6].

  • Causality for Binding: The bulky methyl groups compress the internal bond angles of the succinimide ring, restricting the conformational degrees of freedom of the attached linker[7]. This pre-organizes the PROTAC into a productive trajectory, significantly reducing the entropic penalty incurred during the formation of the ternary complex (Protein of Interest–PROTAC–E3 Ligase)[5].

  • Causality for Stability: The steric hindrance provided by the gem-dimethyl moiety shields adjacent bonds from enzymatic cleavage and reduces susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism, thereby extending the in vivo half-life[6].

B. The Succinimide Core

While traditional PROTACs often rely on highly flexible PEG chains that can lead to poor cell permeability and high lipophilicity, the incorporation of saturated heterocycles like succinimide introduces essential rigidity[8],[9]. The polar nature of the imide also balances the lipophilicity of the gem-dimethyl group, maintaining optimal aqueous solubility.

C. The N-Acetic Acid Handle

The N-carboxymethyl group provides a highly reactive, unhindered carboxylic acid handle. This allows for seamless, high-yielding amide coupling with amine-functionalized E3 ligands (e.g., lenalidomide or VHL ligands) without the steric clashes that would occur if the coupling site were directly on the substituted ring[3].

Visualizing the Mechanistic Logic

G A Gem-Dimethyl Substitution (Thorpe-Ingold Effect) B Conformational Restriction A->B C Steric Shielding A->C D Reduced Entropic Penalty B->D E Metabolic Stability (CYP450 Resistance) C->E F Enhanced PROTAC Potency D->F E->F

Mechanistic pathways of the gem-dimethyl effect enhancing PROTAC efficacy.

Quantitative Data Presentation

To justify the selection of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid over traditional linkers, we must compare their physicochemical contributions.

Table 1: Physicochemical Properties of the Building Block[10]
PropertyValueImplication for Drug Design
CAS Number 1337926-15-4Unique identifier for regulatory tracking.
Molecular Formula C8H11NO4Low molecular weight (185.18 g/mol ) preserves ligand efficiency.
Molecular Weight 185.18 g/mol Minimal addition to the overall bulk of the PROTAC/ADC.
Hydrogen Bond Donors 1 (Carboxylic acid)Consumed during amide coupling, improving membrane permeability.
Hydrogen Bond Acceptors 4Enhances aqueous solubility in physiological buffers.
Table 2: Comparative Advantages of Linker Motifs[8],[11],[9]
Linker MotifConformational FlexibilityEntropic Penalty upon BindingMetabolic StabilityCell Permeability
Linear Alkyl (e.g., C6) Very HighHighLow (Prone to oxidation)High (but highly lipophilic)
Standard PEG (e.g., PEG3) HighHighModerateModerate
Gem-Dimethyl Succinimide Low (Rigid) Low (Pre-organized) High (Sterically shielded) High (Balanced logP)

Experimental Protocols: Synthesis of an E3 Ligand-Linker Intermediate

The following protocol details the coupling of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid to an amine-bearing E3 ligase ligand. This methodology is designed as a self-validating system ; analytical checkpoints are embedded to ensure causality and reaction integrity.

Materials Required
  • Building Block: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (1.2 equivalents)

  • Nucleophile: Amine-functionalized E3 Ligand (e.g., Pomalidomide-PEG1-NH2) (1.0 equivalent)

  • Coupling Reagent: HATU (1.5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Carboxylate Activation (Pre-activation)

  • Dissolve 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add HATU (1.5 eq) to the solution.

  • Causality Check: Add DIPEA (3.0 eq) dropwise at 0 °C. The base deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive, yet stable, OAt-ester intermediate. Stir for 15 minutes at room temperature.

Step 2: Nucleophilic Coupling 4. Dissolve the amine-functionalized E3 Ligand (1.0 eq) in a minimal volume of anhydrous DMF. 5. Add the amine solution dropwise to the activated ester mixture. 6. Stir the reaction at room temperature for 2–4 hours.

Step 3: Self-Validation (LC-MS Monitoring) 7. Validation Check: Withdraw a 5 µL aliquot, dilute in 100 µL of MeCN/H2O (1:1), and analyze via LC-MS. 8. The reaction is deemed complete when the mass of the starting amine is consumed and the expected product mass [M+H]+ appears. The rigid nature of the succinimide prevents intramolecular cyclization side-reactions, ensuring a clean chromatographic profile.

Step 4: Quenching and Isolation 9. Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DMF). This neutralizes residual acid and hydrolyzes unreacted HATU. 10. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 11. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. 12. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the rigidified E3 ligand-linker intermediate.

Visualizing the Synthetic Workflow

G A 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl) acetic acid B Carboxylate Activation (HATU, DIPEA, DMF) A->B Step 1 C Nucleophilic Attack (E3 Ligand-NH2) B->C Step 2 D Ternary Complex Pre-organization C->D Linker Rigidity E Targeted Protein Degradation D->E In vivo efficacy

Workflow from building block activation to targeted protein degradation.

References

  • NextSDS Database | 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid Chemical Substance Information |[Link]

  • Current strategies for the design of PROTAC linkers: a critical review | RSC Medicinal Chemistry (PMC) |[Link]

  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect | European Journal of Medicinal Chemistry (PMC) |[Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry (ACS) |[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Bioconjugation Protocols Utilizing 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Introduction & Scientific Rationale In modern medicinal chemistry, the design of targeted enzyme inhibitors and bifunctional degraders (PROTACs) requires highly stable, sterically optimized building blocks. 2-(3,3-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the design of targeted enzyme inhibitors and bifunctional degraders (PROTACs) requires highly stable, sterically optimized building blocks. 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS: 1337926-15-4) is a privileged pharmacophore and linker precursor characterized by a 3,3-dimethylsuccinimide core and a reactive N -acetic acid moiety[1].

From a structural perspective, the gem-dimethyl group at the C3 position of the succinimide ring introduces significant steric bulk. This steric hindrance serves two critical functions:

  • Metabolic Stability: It shields the imide core from enzymatic hydrolysis in biological systems, increasing the half-life of the resulting conjugate.

  • Conformational Rigidity: It restricts the rotational degrees of freedom, making it an excellent rigidified linker for PROTACs or a high-affinity binding motif for specific target enzymes.

A primary application of this building block is in the synthesis of Aldose Reductase (ALR2 / AKR1B1) inhibitors . The succinimide-acetic acid motif closely mimics the pharmacophore of established ALR2 inhibitors (e.g., Sorbinil and Epalrestat analogues), which are critical in mitigating diabetic microvascular complications[2],[3].

The Polyol Pathway and Target Causality

Under hyperglycemic conditions, the normal glycolytic pathway is overwhelmed, and excess glucose is shunted into the Polyol Pathway[4]. Here, Aldose Reductase (ALR2) reduces glucose to sorbitol, consuming NADPH in the process[5]. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to intracellular accumulation, severe osmotic stress, and downstream diabetic complications (neuropathy, nephropathy, and retinopathy)[2]. Inhibiting ALR2 prevents this sorbitol accumulation.

PolyolPathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose (AGEs Formation) AR->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitor Succinimide Inhibitor Inhibitor->AR Inhibits

Diagram 1: The Polyol Pathway illustrating the mechanism of Aldose Reductase and inhibitor intervention.

Protocol 1: Chemical Activation and Bioconjugation

To utilize 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid in drug synthesis, the carboxylic acid must be activated for amide bond formation. Due to the steric bulk of the adjacent succinimide ring, highly efficient coupling reagents like HATU are required to prevent low yields.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (1.0 eq, 100 mg) in 2.0 mL of anhydrous N,N -dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N -Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into an active HOAt ester. The high reactivity of the HOAt ester overcomes the steric hindrance imparted by the gem-dimethyl group, ensuring complete activation before the amine is introduced.

  • Conjugation: Add the target primary or secondary amine (1.1 eq) dissolved in 1.0 mL of DMF dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the conjugate via preparative HPLC.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

Once the succinimide derivative is synthesized, its biological efficacy must be validated. This self-validating in vitro assay measures ALR2 activity by spectrophotometrically monitoring the oxidation of the cofactor NADPH to NADP+ at 340 nm[4],[2].

Assay Reaction Mixture Components
ComponentStock ConcentrationVolume per Well (96-well)Final ConcentrationCausality / Purpose
Phosphate Buffer (pH 6.2) 0.2 M150 µL0.15 MMaintains optimal pH for ALR2 activity with glyceraldehyde[2].
NADPH 1.5 mM20 µL0.15 mMEssential cofactor; provides the measurable absorbance signal at 340 nm[4].
Recombinant Human ALR2 36 µU/mL10 µL1.8 µU/mLTarget enzyme driving the reduction reaction[2].
Test Compound (in DMSO) 100X (Variable)2 µL1X (Variable)Inhibitor candidate; DMSO is kept ≤1% to prevent enzyme denaturation.
DL-Glyceraldehyde 100 mM18 µL9.0 mMSubstrate; addition initiates the enzymatic reaction[4].
Step-by-Step Methodology:
  • Reagent Preparation: Prepare the NADPH solution fresh and keep it on ice to prevent spontaneous oxidation. Reconstitute the test succinimide derivatives in 100% DMSO to create a 100X stock dilution series.

  • Pre-incubation: In a UV-transparent 96-well microplate, combine the Phosphate Buffer, NADPH, ALR2 enzyme, and the Test Compound. Include a Positive Control (e.g., Epalrestat) and a Vehicle Control (1% DMSO). Incubate the plate at 25°C for 5 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Rapidly add 18 µL of DL-Glyceraldehyde to all wells (except the background/blank wells) to initiate the reaction[4].

  • Kinetic Reading: Immediately place the plate in a microplate reader. Monitor the decay in absorbance at 340 nm every 30 seconds for 5 minutes at 25°C[4],[2].

    • Causality: NADPH absorbs strongly at 340 nm, whereas NADP+ does not. The rate of absorbance decay ( ΔOD/min ) is directly proportional to enzyme activity[5].

  • Data Analysis: Calculate the percentage of inhibition relative to the Vehicle Control. Use non-linear regression analysis (plotting percent inhibition vs. log[inhibitor]) to determine the IC50​ values[5].

Workflow Step1 1. Compound Activation (HATU/DIPEA in DMF) Step2 2. Target Conjugation (Amide Bond Formation) Step1->Step2 Step3 3. Assay Preparation (Buffer, NADPH, Enzyme) Step2->Step3 Step4 4. Kinetic Reading (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Diagram 2: Experimental workflow from chemical activation to in vitro assay quantification.

Expected Assay Parameters & Validation Data

To ensure the assay is functioning correctly, the calculated IC50​ of reference compounds must fall within established literature ranges. A successfully synthesized 3,3-dimethylsuccinimide derivative targeting ALR2 should exhibit activity in the low micromolar to nanomolar range[2],[3].

Compound ClassRepresentative MoleculeExpected IC50​ RangeAssay Validation Status
Standard Control Epalrestat10 nM – 50 nMValidates enzyme viability and assay sensitivity.
Standard Control Quercetin5 µM – 10 µMValidates competitive inhibition baseline[3].
Synthesized Conjugate Succinimide-Thiazole hybrid0.01 µM – 5.0 µMIndicates successful pharmacophore integration[3].

References

  • PubChemLite : 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. University of Luxembourg / PubChem.

  • BenchChem : Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.

  • National Center for Biotechnology Information (PMC) : An allied approach for in vitro modulation of aldose reductase, sorbitol accumulation and advanced glycation end products.

  • Chemical and Pharmaceutical Bulletin (J-Stage) : Synthesis and Aldose Reductase Inhibitory Activity of Botryllazine A Derivatives.

  • Bioorganic Chemistry (PubMed) : Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds.

Sources

Method

Application Note: Scale-Up Synthesis Methods for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic Acid Derivatives

Executive Summary & Structural Significance In modern drug discovery, the design of rigidified linkers is paramount for optimizing the pharmacokinetic properties of targeted protein degraders (PROTACs) and peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, the design of rigidified linkers is paramount for optimizing the pharmacokinetic properties of targeted protein degraders (PROTACs) and peptidomimetics. The compound 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS No: 1337926-15-4) serves as a highly specialized building block.

The incorporation of a gem-dimethyl group at the 3-position of the succinimide ring is not merely structural; it actively induces the Thorpe-Ingold effect . This steric bulk restricts the conformational flexibility of the N-acetic acid appendage, pre-organizing the molecule into a bioactive conformation that enhances target binding affinity and shields the imide core from premature enzymatic hydrolysis. However, this same steric hindrance complicates the synthesis, requiring specific thermal and kinetic controls during scale-up to prevent incomplete cyclization and oligomeric byproducts.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the condensation of 3,3-dimethylsuccinic anhydride with glycine (aminoacetic acid). The non-enzymatic reactivity of succinic anhydrides with primary amines like glycine to form amic acid intermediates is a highly efficient, nucleophile-driven process .

The reaction proceeds via two distinct mechanistic phases:

  • Regioselective Nucleophilic Attack: The primary amine of glycine attacks the anhydride. Due to the severe steric hindrance exerted by the gem-dimethyl group at the C2 position, the nucleophile preferentially attacks the less hindered C5 carbonyl. This kinetic preference yields 4-(carboxymethylamino)-2,2-dimethyl-4-oxobutanoic acid as the primary intermediate.

  • Thermal Cyclodehydration: The intermediate undergoes intramolecular cyclization. The lone pair on the amide nitrogen attacks the remaining carboxylic acid, releasing water and closing the ring to form the final succinimide.

Mechanism A 3,3-Dimethylsuccinic Anhydride C Amic Acid Intermediate (Kinetically Favored) A->C Nucleophilic Attack B Glycine (Aminoacetic Acid) B->C D 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl) acetic acid C->D Cyclodehydration (-H2O, Heat)

Figure 1: Reaction pathway from anhydride and glycine to the target succinimide derivative.

Causality in Experimental Design: Overcoming Scale-Up Challenges

Transitioning this synthesis from a 1-gram bench scale to a multi-kilogram pilot scale introduces critical heat and mass transfer challenges. As a process scientist, every experimental choice must be grounded in causality to ensure a self-validating and safe protocol.

  • Exotherm Management: The initial ring-opening of the anhydride by glycine is highly exothermic. If the internal temperature exceeds 60°C during this phase, premature and uncatalyzed cyclization occurs, leading to intermolecular condensation (oligomerization). Therefore, controlled portion-wise addition under active jacket cooling is mandatory.

  • Solvent Selection for Dehydration: While toluene (b.p. 110°C) is the standard solvent for Dean-Stark azeotropic water removal in simple succinimides, the gem-dimethyl group in our substrate sterically hinders the cyclization transition state. Toluene fails to provide sufficient thermal energy, resulting in sluggish reactions and intermediate buildup. Xylenes (b.p. ~140°C) are selected because the higher reflux temperature accelerates the cyclodehydration, driving the reaction to completion in 6 hours .

  • Avoiding Chemical Dehydrating Agents: While reagents like Hexamethyldisilazane (HMDS) or acetic anhydride can force cyclization at lower temperatures, they generate significant chemical waste, drastically increasing the E-factor. Azeotropic distillation is chosen for its superior green chemistry profile.

Table 1: Optimization of Cyclodehydration Conditions for Scale-Up

Solvent / Dehydrating AgentTemp (°C)Time (h)Yield (%)Purity (HPLC)E-FactorProcess Notes
Toluene / Dean-Stark1101272>95%LowSluggish cyclization; intermediate buildup.
Xylenes / Dean-Stark 140 6 88 >98% Low Optimal thermal profile; rapid water removal.
THF / HMDS + ZnCl₂65485>96%HighFast, but high chemical waste; difficult workup.
Acetic Acid / Reflux118865>90%MediumSide reactions observed; colored impurities.
Self-Validating Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system. The process cannot proceed to the next phase until specific In-Process Control (IPC) criteria are met, ensuring batch-to-batch reproducibility.

Phase 1: Reactor Charging & Amic Acid Formation

  • Equip a 5L jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and an internal temperature probe.

  • Charge the reactor with 3,3-dimethylsuccinic anhydride (1.00 kg, 7.80 mol) and anhydrous xylenes (2.5 L). Initiate stirring at 250 rpm.

  • Add glycine (0.615 kg, 8.19 mol, 1.05 eq) in five equal portions over 60 minutes.

  • Causality Check: Maintain the jacket temperature at 20°C to ensure the internal exothermic reaction does not exceed 45°C. Stir for an additional 2 hours at 45°C.

Phase 2: Azeotropic Cyclodehydration 5. Ramp the jacket temperature to 155°C to achieve a steady internal reflux of xylenes (~140°C). 6. Monitor the collection of water in the Dean-Stark trap. The theoretical water volume is ~140 mL. 7. Continue refluxing for 6 hours or until water evolution completely ceases.

Phase 3: In-Process Control (IPC) Validation 8. Self-Validation Step: Withdraw a 1 mL aliquot from the reactor, dilute in acetonitrile, and analyze via HPLC (UV 210 nm). 9. Pass Criterion: The peak area of the amic acid intermediate must be < 1.0%. If the criterion is not met, continue refluxing for 2 hours and re-test.

Phase 4: Workup & Crystallization 10. Once IPC passes, cool the reactor linearly to 5°C over 3 hours. The target compound will spontaneously crystallize as the solubility in xylenes drops. 11. Filter the resulting white slurry through a sintered glass Nutsche filter. 12. Wash the filter cake with cold hexanes (2 × 500 mL) to remove residual xylenes. 13. Dry the product in a vacuum oven at 50°C for 12 hours.

Process S1 1. Reactor Charging Anhydride + Glycine in Xylenes S2 2. Amic Acid Formation Exothermic (T = 40-50°C, 2h) S1->S2 S3 3. Azeotropic Distillation Dean-Stark (T = 140°C, 6h) S2->S3 Heat Ramp S4 4. In-Process Control (IPC) HPLC: <1% Intermediate S3->S4 Sample Aliquot S4->S3 Fail (Continue Reflux) S5 5. Cooling & Crystallization Precipitation at 0-5°C S4->S5 Pass

Figure 2: Step-by-step scale-up process flow and in-process control checkpoints.

References
  • NextSDS Database. "2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid - Chemical Substance Information." NextSDS, CAS 1337926-15-4. URL: [Link]

  • Wagner GR, Bhatt DP, O'Connell TM, et al. "A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation." Cell Metabolism, 2017;25(4):823-837.e8. URL: [Link]

Application

Application Notes and Protocols for the Synthesis of PROTACs Incorporating a Pomalidomide-Derived Cereblon Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][][3] These heterobifunctional molecules are comprised of two key domains connected by a chemical linker: a "warhead" that binds to a protein of interest (POI), and a ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[][4]

The linker itself is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[1][3] This guide provides a detailed methodology for the synthesis of PROTACs utilizing a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase, starting from the building block 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. While this molecule itself is not the linker, it serves as a key precursor for the CRBN-recruiting moiety.

The protocols outlined below will focus on the synthesis of a versatile pomalidomide-alkyne E3 ligase ligand, followed by its conjugation to an azide-functionalized warhead via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[5][6]

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to bring a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The subsequent polyubiquitination of the target protein leads to its recognition and degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Warhead Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex E3 Ligase Ligand Binding Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details the synthesis of a pomalidomide-derived alkyne linker, a crucial component for click chemistry-based PROTAC assembly.

Protocol 1: Synthesis of 4-amino-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-N-(prop-2-yn-1-yl)benzamide

This protocol describes the synthesis of a pomalidomide analogue functionalized with a terminal alkyne for subsequent click chemistry.

Materials:

ReagentSupplierPurity
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acidSigma-Aldrich≥98%
4-Nitrobenzoyl chlorideAlfa Aesar≥98%
PropargylamineTCI≥98%
Iron powderFisher325 mesh
Ammonium chlorideVWR≥99%
N,N-Diisopropylethylamine (DIPEA)Acros Organics≥99%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich≥99.8%
Ethyl acetate (EtOAc)FisherHPLC Grade
HexanesFisherHPLC Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%

Procedure:

Step 1: Synthesis of 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-4-nitrobenzoic acid

  • To a solution of 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve 3-nitroaniline (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • To the 3-nitroaniline solution, add the crude acid chloride solution dropwise.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes) to yield 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-4-nitrobenzoic acid.

Step 2: Synthesis of 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-4-nitro-N-(prop-2-yn-1-yl)benzamide

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes.

  • Add propargylamine (1.1 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes) to afford the desired product.

Step 3: Synthesis of 4-amino-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-N-(prop-2-yn-1-yl)benzamide

  • To a solution of the product from Step 2 (1.0 eq) in ethanol/water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final pomalidomide-alkyne ligand.

Protocol 2: General Procedure for PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the conjugation of the pomalidomide-alkyne ligand to an azide-functionalized warhead. For this example, we will consider a generic azide-functionalized BRD4 inhibitor (BRD4i-N₃).

Materials:

ReagentSupplierPurity
Pomalidomide-alkyne ligand (from Protocol 1)--
Azide-functionalized warhead (e.g., BRD4i-N₃)Synthesized-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich≥98%
Sodium ascorbateSigma-Aldrich≥98%
t-ButanolSigma-Aldrich≥99.5%
Water, deionized--

Procedure:

  • In a vial, dissolve the pomalidomide-alkyne ligand (1.0 eq) and the azide-functionalized warhead (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.

PROTAC_Synthesis_Workflow cluster_0 Synthesis of Pomalidomide-Alkyne Ligand cluster_1 PROTAC Assembly via Click Chemistry Start_A 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid Step1 Amide Coupling with 4-Nitrobenzoyl chloride Start_A->Step1 Intermediate1 Nitro-Pomalidomide Analogue Step1->Intermediate1 Step2 Amide Coupling with Propargylamine Intermediate1->Step2 Intermediate2 Nitro-Pomalidomide-Alkyne Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Pomalidomide_Alkyne Pomalidomide-Alkyne Ligand Step3->Pomalidomide_Alkyne CuAAC CuAAC (Click Chemistry) CuSO4, Na-Ascorbate Pomalidomide_Alkyne->CuAAC Warhead_Azide Warhead-Azide (e.g., BRD4i-N3) Warhead_Azide->CuAAC Final_PROTAC Final PROTAC Molecule CuAAC->Final_PROTAC

Caption: Synthetic workflow for the assembly of a PROTAC molecule.

Characterization of the Final PROTAC

Following purification, it is crucial to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

Analytical TechniqueInformation Provided
LC-MS (Liquid Chromatography-Mass Spectrometry)Confirms the molecular weight of the final PROTAC and assesses its purity.[7]
NMR (Nuclear Magnetic Resonance) SpectroscopyProvides detailed structural information, confirming the successful conjugation of the warhead, linker, and E3 ligase ligand.[8]
Analytical RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)Determines the purity of the final product by quantifying the percentage of the main peak area.[7][9]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Sakamoto, K. M., et al. (2019). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]

  • Sakamoto, K. M., et al. (2019). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. [Link]

  • Zhou, H., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. eScholarship. [Link]

  • Crews, C. M., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PMC. [Link]

  • Crews, C. M., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • Brodbelt, J. S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Raught, B., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. PMC. [Link]

  • Ciulli, A., et al. (2023). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. PMC. [Link]

  • Geyer, M., et al. (2024). Synthesis and biological characterization of dual-specific proteolysis target chimeras (PROTACs) for the kinases FLT3-ITD and MAPK14 with antileukemic activity. ChemRxiv. [Link]

  • Knapp, S., et al. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). ResearchGate. [Link]

  • Macchiarulo, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC. [Link]

  • Tang, W., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. PMC. [Link]

  • Ciulli, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. PMC. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Berlemont, A., et al. (2025). RESEARCH ARTICLE - RSC Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

  • Ciulli, A., et al. (2025). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. bioRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This document is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this N-substituted succinimide derivative is a foundational reaction, yet achieving high yield and purity requires careful control over specific parameters. This guide is structured as a series of frequently asked questions that directly address the most critical challenges in the experimental workflow.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the general synthetic strategy for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, and what are the critical control points?

The synthesis is fundamentally a two-step process involving the formation of a five-membered imide ring.[1] Understanding this pathway is crucial for effective troubleshooting.

  • Step 1: Amic Acid Formation. This is a nucleophilic acyl substitution where the amino group of glycine attacks one of the carbonyl carbons of 3,3-dimethylsuccinic anhydride. This reaction opens the anhydride ring to form an intermediate N-substituted amic acid. This step is typically fast and high-yielding under mild conditions.[1]

  • Step 2: Dehydrative Cyclization (Imidation). The intermediate amic acid undergoes an intramolecular condensation to form the stable five-membered succinimide ring, eliminating one molecule of water. This is the most critical, and often yield-limiting, step of the entire synthesis. The efficiency of this cyclization is highly dependent on the method of water removal.[2][3]

The overall workflow is visualized below. The key to a high-yield synthesis lies in driving the second equilibrium step to completion.

Synthesis_Workflow cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Dehydrative Cyclization cluster_2 Purification Start Reactants: 3,3-Dimethylsuccinic Anhydride + Glycine AmicAcid Intermediate: N-(1-carboxy-2,2-dimethyl-3-oxopropyl)glycine Start->AmicAcid Nucleophilic Acyl Substitution Imide Crude Product: 2-(3,3-Dimethyl-2,5-dioxo- pyrrolidin-1-yl)acetic acid AmicAcid->Imide Water Removal Purified Final Product Imide->Purified Recrystallization or Chromatography

Figure 1: General experimental workflow for the two-step synthesis.
Q2: My overall yield is consistently low. What are the most common causes?

Low yield almost always points to one of three issues: (1) poor quality starting materials, (2) incomplete cyclization in Step 2, or (3) competing side reactions.

  • Starting Material Integrity: 3,3-Dimethylsuccinic anhydride is susceptible to hydrolysis. If it is exposed to atmospheric moisture, it will convert to 3,3-dimethylsuccinic acid. This dicarboxylic acid is significantly less reactive and will not readily form the amic acid intermediate under standard conditions, effectively halting the synthesis before it begins.

    • Troubleshooting Tip: Always use freshly opened, anhydrous anhydride or dry your existing stock under vacuum before use. Store it in a desiccator.

  • Inefficient Water Removal: The cyclization step is a reversible equilibrium. If the water produced is not actively removed, the reaction will not proceed to completion, leaving you with a mixture of the amic acid intermediate and the final product, which can be difficult to separate.

    • Troubleshooting Tip: This is the most critical factor to address. See Q4 for a detailed comparison of dehydration methods.

  • Side Reactions: The primary side reaction is the hydrolysis of the starting anhydride. At elevated temperatures, other decomposition pathways may become relevant, though they are less common for this specific substrate.

Side_Reaction Anhydride 3,3-Dimethylsuccinic Anhydride DesiredPath Desired Reaction: Amic Acid Formation Anhydride->DesiredPath SidePath Side Reaction: Hydrolysis Anhydride->SidePath Glycine Glycine Water H₂O (Moisture) AmicAcid Amic Acid Intermediate DesiredPath->AmicAcid + Glycine Diacid 3,3-Dimethylsuccinic Acid (Unreactive) SidePath->Diacid + H₂O

Figure 2: Competing initial reactions for the anhydride starting material.
Q3: I am isolating the amic acid intermediate successfully, but the cyclization to the imide is inefficient. How can I improve this dehydration step?

This is the heart of the problem for many researchers. The choice of dehydrating agent or method is paramount for driving the reaction to completion. Simply heating the amic acid may work, but it often requires high temperatures and can lead to decomposition.[1] A more controlled chemical approach is usually superior.

Below is a comparison of common methods for the cyclization of N-substituted amic acids.

Dehydration MethodTypical ConditionsAdvantagesDisadvantagesAuthority
Thermal Dehydration Heating neat or in a high-boiling solvent (e.g., toluene, xylene) at >120°C.[1]Simple, no additional reagents required.Requires high temperatures; may not go to completion; risk of decomposition.Tretyakov et al. (2023)[1]
Acetic Anhydride Refluxing in acetic anhydride, often with a catalyst like sodium acetate.[4]Highly effective; acts as both solvent and dehydrating agent; relatively inexpensive.Can be harsh; requires careful workup to remove excess anhydride and acetic acid.Herbst & Shemin (1943)[4]
Carbodiimides (EDC/DCC) Room temperature in an aprotic solvent (e.g., DCM, DMF).Very mild conditions; high yielding.Reagents are expensive; byproducts (ureas) must be removed via filtration or chromatography.BenchChem (2025)[5]
Lewis Acid Catalysis (e.g., Nb₂O₅) Refluxing in a non-polar solvent (e.g., o-xylene) with a heterogeneous catalyst.[2][6]Catalyst is reusable and water-tolerant; high yields under relatively mild conditions.Requires a specific catalyst which may not be readily available; requires separation of the catalyst post-reaction.Yamaguchi & Tashiro (2016)[2]

Senior Scientist Recommendation: For most lab-scale syntheses, the acetic anhydride method offers the best balance of efficiency, cost, and accessibility. It is a classic and robust method for forming imides from amic acids. The key is to use a slight excess of acetic anhydride to ensure all water is consumed.

Q4: Can you explain the mechanism of the acetic anhydride-mediated cyclization and provide a detailed protocol?

Certainly. Acetic anhydride facilitates cyclization through a mixed anhydride intermediate. This intermediate is much more electrophilic at the carbonyl carbon than the original carboxylic acid, making it highly susceptible to intramolecular nucleophilic attack by the amide nitrogen.

Cyclization_Mechanism AmicAcid Amic Acid Intermediate MixedAnhydride Mixed Anhydride Intermediate AmicAcid->MixedAnhydride + Ac₂O - AcOH Ac2O Acetic Anhydride (Ac₂O) Imide Product: N-Substituted Imide MixedAnhydride->Imide Intramolecular Nucleophilic Attack AcOH Acetic Acid (Byproduct)

Figure 3: Simplified mechanism for acetic anhydride-mediated cyclization.
Experimental Protocol: Two-Step Synthesis via Acetic Anhydride Cyclization

Step 1: Amic Acid Formation

  • In a round-bottom flask, dissolve glycine (1.0 equivalent) in a suitable solvent. While water can be used, a polar aprotic solvent like dimethylformamide (DMF) or glacial acetic acid is often preferred to facilitate the subsequent cyclization step without a solvent swap.[7]

  • To this stirred solution, add 3,3-dimethylsuccinic anhydride (1.05 equivalents) portion-wise at room temperature.

  • Stir the mixture vigorously for 1-2 hours at room temperature. The reaction is typically complete when the solution becomes clear (if starting from a suspension) or by TLC analysis. The amic acid can be isolated by precipitation with a non-polar solvent or used directly in the next step.

Step 2: Dehydrative Cyclization

  • To the solution containing the amic acid, add anhydrous sodium acetate (0.2 equivalents) as a catalyst.

  • Add acetic anhydride (3.0 - 5.0 equivalents).

  • Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the amic acid spot has been completely consumed.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess acetic anhydride.

  • The product will often precipitate as a white solid. If it oils out, continue stirring until it solidifies.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the crude product under vacuum.

Q5: What are the best practices for purification and characterization of the final product?
  • Purification: The crude product is often of high purity after a thorough water wash. For analytical-grade material, recrystallization is the most effective method. A solvent system like ethanol/water or ethyl acetate/hexanes typically works well. The product should be a white crystalline solid.

  • Characterization:

    • ¹H NMR: This is the most definitive method. You should expect to see a characteristic singlet for the two methyl groups (gem-dimethyl), a singlet for the four methylene protons on the succinimide ring, and a singlet for the methylene protons of the acetic acid group. The integration of these peaks should match the structure.

    • IR Spectroscopy: Look for two characteristic C=O stretching bands for the imide group, typically around 1700 cm⁻¹ and 1770 cm⁻¹. The broad O-H stretch from the carboxylic acid should also be present.

    • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to the literature value.

References
  • Mahale, K. et al. (2012). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. [Link]

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • Ceylan, M. et al. (2014). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. [Link]

  • Yamaguchi, K., & Tashiro, M. (2016). Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water-Tolerant Lewis Acid Catalyst. ChemCatChem. [Link]

  • Van Bramer, S. E. (2009). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education. [Link]

  • El-Faham, A. et al. (2011). SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. International Journal of Organic Chemistry. [Link]

  • Das, J. et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. [Link]

  • Das, J. et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Publications. [Link]

  • Herbst, R. M., & Shemin, D. (1943). Acetylglycine. Organic Syntheses. [Link]

Sources

Optimization

Troubleshooting poor solubility of CAS 1337926-15-4 in aqueous media

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic aqueous solubility of CAS 1337926-15-4 (2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic aqueous solubility of CAS 1337926-15-4 (2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid)[1].

This guide is designed to move beyond generic advice. We will deconstruct the physicochemical properties of this molecule, explain the thermodynamic causality behind its precipitation, and provide self-validating protocols to ensure reproducible dissolution for your biological and chemical assays.

Part 1: Root Cause Analysis & FAQs

To troubleshoot solubility, we must first understand the molecule's architecture. CAS 1337926-15-4 features a polar, terminal carboxylic acid attached to a succinimide ring. However, the ring is substituted with gem-dimethyl groups, creating a localized hydrophobic shield[1]. This amphiphilic dichotomy dictates its behavior in solution.

Q1: Why does CAS 1337926-15-4 instantly precipitate when I add the powder directly to unbuffered water or standard PBS? A: This is a classic case of auto-acidification. The carboxylic acid moiety has an estimated pKa of ~3.5. When you add the free acid powder to unbuffered water, the dissociation of the first few molecules releases protons, rapidly dropping the bulk solvent's pH below 3.0. At this pH, the remaining compound is forced into its protonated (neutral) state. The neutral molecules form strong intermolecular hydrogen-bonded dimers that possess high crystal lattice energy, rendering them highly insoluble. Even in PBS (pH 7.4), the kinetic barrier of hydrating the solid hydrophobic gem-dimethyl surface prevents efficient dissolution before the buffer capacity is locally overwhelmed.

Q2: How do I prevent "solvent shock" when diluting a DMSO stock into my aqueous assay buffer? A: Precipitation during dilution occurs when the local concentration of the organic solvent drops faster than the aqueous buffer can solvate the compound[2]. To prevent this, you must manipulate the thermodynamics of the mixture:

  • Temperature: Pre-warm your aqueous buffer to 37°C to increase the kinetic energy of the solvation shell.

  • Agitation: Add the DMSO stock dropwise directly into the center of a vigorous vortex.

  • Concentration Limits: Keep the final DMSO concentration ≤ 0.1% to maintain cell viability in biological assays[2].

Q3: Can I just boil the aqueous solution to force the compound to dissolve? A: No. While heating increases kinetic energy and temporarily breaks the hydrogen-bonded dimers, it does not alter the fundamental ionization state of the protonated carboxylic acid. Once the solution cools back to room temperature or 37°C, the compound will rapidly nucleate and crash out. Permanent aqueous solubility requires chemical ionization (salt formation) or organic co-solvents, not just thermal energy.

Part 2: Quantitative Solubility Matrix

The following table summarizes the expected solubility limits of CAS 1337926-15-4 across various solvent systems to help you select the appropriate approach for your assay.

Solvent SystemInitial pHMax Estimated SolubilitySolvation Mechanism & Application Notes
Unbuffered ddH₂O ~5.5< 1 mg/mLAuto-acidification leads to protonation. Not recommended.
100% DMSO N/A> 50 mg/mLDMSO acts as an H-bond acceptor, disrupting dimers. Ideal for stock storage[2].
0.1 M NaOH (Aqueous) > 10.0> 30 mg/mLComplete deprotonation to sodium salt. Requires careful back-titration.
Assay Buffer (PBS) 7.4~5 mg/mLSolvated carboxylate anion. Must be achieved via DMSO dilution or pH-shift.

Part 3: Self-Validating Experimental Protocols

Protocol A: DMSO Stock Preparation & Aqueous Dilution

Causality: Anhydrous DMSO disrupts the carboxylic acid dimers that hold the solid lattice together, allowing for high-concentration storage without relying on pH manipulation[3].

  • Weighing: Accurately weigh the required mass of CAS 1337926-15-4 powder using an analytical balance.

  • Primary Solvation: Add anhydrous, molecular biology-grade DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes[2].

  • Aqueous Dilution: Pre-warm the target assay buffer to 37°C. While vortexing the buffer, inject the DMSO stock dropwise directly into the center of the vortex to ensure instantaneous mixing.

Self-Validation Check: After dilution, incubate the aqueous solution at room temperature for 30 minutes. Measure the absorbance at 600 nm (OD600). An OD600 > 0.05 indicates micro-precipitation, meaning the dilution rate was too fast or the stock concentration exceeded the aqueous thermodynamic limit.

Protocol B: Organic-Free pH-Shift Solubilization

Causality: By exposing the powder to a strong base, the carboxylic acid is fully deprotonated into its highly soluble sodium salt form. Back-titrating ensures physiological compatibility without causing precipitation, provided the concentration remains below the solubility limit of the ionized form.

  • Suspension: Suspend the powder in 80% of your final desired volume using sterile ddH₂O. The compound will remain cloudy.

  • Ionization: Dropwise, add 0.1 M NaOH while continuously stirring until the solution becomes completely optically clear. Caution: Do not exceed pH 10.0 to prevent potential alkaline hydrolysis of the succinimide ring.

  • Back-Titration: Slowly add 0.1 M HCl or a concentrated acidic buffer (e.g., 1 M HEPES, pH 7.0) to bring the pH down to your target (typically 7.4).

  • Finalization: Top off to the final volume with ddH₂O and sterile filter (0.22 µm) before use.

Self-Validation Check: Monitor the pH continuously during back-titration. If the solution turns turbid before reaching pH 7.4, the maximum aqueous solubility of the compound has been exceeded. You must add more ddH₂O to increase the total volume before continuing the titration.

Part 4: Solubilization Decision Workflow

Use the following decision tree to determine the optimal solubilization pathway for your specific experimental constraints.

SolubilizationWorkflow A CAS 1337926-15-4 Solid Powder B Does the downstream assay tolerate organic solvents? A->B C DMSO Stock Protocol B->C Yes F pH-Shift Protocol (Aqueous Only) B->F No D Dissolve in 100% DMSO (up to 50 mg/mL) C->D E Dilute in Aqueous Buffer (Final DMSO ≤ 0.1%) D->E G Suspend in H2O & Titrate with 0.1M NaOH F->G H Back-titrate to pH 7.4 (Sodium Salt Form) G->H

Caption: Workflow for solubilizing CAS 1337926-15-4 based on organic solvent tolerance.

References

  • Chemspace. "2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid; CAS: 1337926-15-4." Retrieved from:[Link]

  • Chodera Lab. "Wetlab-protocols: Automated protein expression and DMSO stock preparation." GitHub Repository. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic Acid Active Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize bioconjugation workflows using 2-(3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize bioconjugation workflows using 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid active esters .

Because this specific building block features a hydrophobic 3,3-dimethylsuccinimide moiety attached to an acetic acid core, its activated ester forms (such as NHS, Sulfo-NHS, or PFP esters) are highly susceptible to aqueous hydrolysis. Understanding the causal relationship between reaction conditions and ester degradation is critical for maximizing conjugation yields.

Core Principles: Aminolysis vs. Hydrolysis

When you introduce an active ester into an aqueous buffer containing your target protein, two competing reactions begin immediately:

  • Aminolysis (Desired): The nucleophilic attack of a primary amine (e.g., lysine residues on a protein) on the carbonyl carbon of the active ester, forming a stable amide bond[1].

  • Hydrolysis (Waste): The nucleophilic attack by water molecules or hydroxide ions (OH⁻), which cleaves the ester to yield a non-reactive carboxylic acid and a leaving group[2].

Because the concentration of water in an aqueous buffer is essentially constant (~55 M), hydrolysis follows pseudo-first-order kinetics. To "win" this kinetic race, you must manipulate the environment to favor the second-order aminolysis reaction.

Pathways AE 2-(3,3-Dimethyl...) Active Ester Product Stable Amide Conjugate (Desired) AE->Product Aminolysis (k_amine) Waste Carboxylic Acid + Leaving Group (Hydrolyzed Waste) AE->Waste Hydrolysis (k_obs) Amine Target Protein (Primary Amine) Amine->Product Water Aqueous Buffer (OH- / H2O) Water->Waste

Caption: Competing kinetic pathways: Bimolecular aminolysis (desired) vs. pseudo-first-order hydrolysis.

Quantitative Hydrolysis Data

The stability of active esters in aqueous solutions is quantified by their half-life ( t1/2​ ), which is exponentially dependent on pH and temperature[2]. The rate of hydrolysis increases dramatically with alkalinity due to the higher concentration of potent hydroxide nucleophiles[2].

Table 1: Approximate Half-Life of Active Esters in Aqueous Buffer

Buffer pHTemperatureApproximate Half-Life ( t1/2​ )Kinetic Implication
7.0 0°C - 4°C4 - 5 hoursMaximum stability; slow conjugation[1].
7.0 25°C (RT)~1 hourBalanced state for overnight reactions.
8.0 25°C (RT)~20 minutesRapid aminolysis; requires immediate mixing.
8.6 4°C~10 minutesHydrolysis dominates; poor yield expected[1].

Troubleshooting & FAQs

Q: Why is my conjugation yield so low despite using a 20-fold molar excess of the active ester?

A: Your active ester is likely hydrolyzing before it can react. Buffer pH and activation time are the most critical parameters for efficient coupling[3]. If your buffer pH is >8.0, or if you pre-mixed the ester in the aqueous buffer before adding the protein, the ester rapidly hydrolyzed into the unreactive 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. Always add the active ester last to a solution already containing your target protein.

Q: How should I store the lyophilized reagent and prepare stock solutions?

A: Storage conditions significantly affect reagent integrity. The solid powder must be stored at -20°C (or -80°C) desiccated and protected from light[1].

  • Crucial Step: When preparing stock solutions, use only high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2].

  • Causality: The hydrophobic 3,3-dimethylsuccinimide core limits aqueous solubility. If moisture enters your DMSO stock, it will trigger premature hydrolysis. Stock solutions must be used within 24 hours[1].

Q: Can I use Tris or Glycine buffers for my conjugation reaction?

A: No. Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. These will act as a massive kinetic sink, reacting with the active ester via aminolysis and completely depleting your reagent before it can label your target protein. Use amine-free buffers such as PBS (Phosphate-Buffered Saline), HEPES, or Bicarbonate.

Validated Bioconjugation Protocol

To ensure a self-validating system, this protocol includes an integrity check to verify that your active ester has not hydrolyzed prior to the experiment.

Phase 1: Reagent Integrity Check (Self-Validation)

The leaving group (e.g., NHS) released during hydrolysis serves as a weak acid and absorbs strongly at 260-280 nm[1].

  • Prepare a 10 mM stock of the 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid active ester in anhydrous DMSO[1].

  • Add 1 µL of the stock to 1 mL of blank PBS (pH 7.4) in a quartz cuvette.

  • Validation: Monitor absorbance at 260 nm over 10 minutes. A slow, steady increase indicates a healthy active ester undergoing expected baseline hydrolysis. An immediate, massive spike indicates your DMSO stock was compromised by water and the reagent is already "dead."

Phase 2: Conjugation Workflow
  • Protein Preparation: Buffer-exchange your target protein into an amine-free buffer (e.g., PBS, pH 7.4). Concentrate the protein to at least 1-5 mg/mL. Causality: Higher protein concentration drives the bimolecular aminolysis reaction faster than the pseudo-first-order hydrolysis.

  • Reagent Addition: While gently vortexing the protein solution, add the active ester DMSO stock dropwise. Do not exceed 10% (v/v) total organic solvent to prevent protein denaturation.

  • Incubation: Incubate the reaction at Room Temperature (25°C) for 1 to 2 hours.

  • Quenching (Optional): Add a 10-fold molar excess of Tris or Glycine buffer to consume any remaining unreacted active ester.

  • Purification: Remove the hydrolyzed waste (the cleaved carboxylic acid and leaving group) using Size Exclusion Chromatography (SEC) or desalting columns.

Workflow Prep 1. Reagent Prep Anhydrous DMSO React 3. Conjugation 1-2 hrs at RT Prep->React Buffer 2. Buffer Exchange Amine-free, pH 7.4 Buffer->React Purify 4. Purification Desalting / SEC React->Purify

Caption: Optimized bioconjugation workflow minimizing active ester aqueous exposure.

References

  • Carl, P., et al. (2019). Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure. PLOS ONE. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Vonoprazan (CAS 1337926-15-4) Synthesis - A Guide to Minimizing Reaction Side Products

Welcome to the technical support center for the synthesis and purification of Vonoprazan (CAS 1337926-15-4). This guide is designed for researchers, scientists, and drug development professionals to address common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Vonoprazan (CAS 1337926-15-4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this potent potassium-competitive acid blocker (P-CAB)[][2][3]. Our focus is to provide in-depth, actionable insights and troubleshooting strategies to minimize the formation of critical side products, ensuring the highest purity and safety of the final active pharmaceutical ingredient (API).

The synthesis of Vonoprazan, a molecule with a distinct pyrrole core, presents unique challenges, primarily the formation of process-related impurities and degradation products.[4] Of particular concern is the formation of N-nitroso impurities, which are under strict regulatory scrutiny. This guide will delve into the mechanistic origins of these side products and provide validated protocols to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to control during Vonoprazan synthesis?

A1: The most critical impurity is N-Nitroso Vonoprazan (C₁₇H₁₅FN₄O₃S) .[5] This nitrosamine impurity is formed by the reaction of the secondary amine in the Vonoprazan structure with nitrosating agents.[5] Its formation is a significant concern due to the potential carcinogenic risk associated with nitrosamines, leading to strict regulatory limits on its presence in the final drug product.[2][5]

Q2: What are the primary sources of nitrosating agents in the reaction?

A2: Nitrosating agents can be introduced through various sources during the synthesis and formulation stages:

  • Reagents: The use of nitrite salts (e.g., sodium nitrite) in any of the synthetic steps is a direct source.[5]

  • Contaminated Materials: Trace amounts of nitrites can be present as impurities in starting materials, solvents, and excipients.

  • Atmospheric Oxides of Nitrogen (NOx): In certain industrial environments, NOx from the air can react with water to form nitrous acid, a potent nitrosating agent.

  • Degradation: The degradation of certain nitrogen-containing compounds under specific conditions can also generate nitrosating species.

Q3: Besides N-Nitroso Vonoprazan, what other side products should I be aware of?

A3: While N-Nitroso Vonoprazan is the most critical, other process-related impurities can arise. These are often isomers or by-products from incomplete reactions or side reactions.[][4] A patent for a low-impurity Vonoprazan fumarate preparation method mentions the removal of several impurities, designated as A-E, through the formation of a hydrobromide salt.[6] Another potential impurity is an isomer of Vonoprazan, which can be challenging to separate due to similar physicochemical properties.[]

Troubleshooting Guide: Minimizing Side Product Formation

This section provides detailed troubleshooting strategies for common issues encountered during Vonoprazan synthesis.

Issue 1: Detection of N-Nitroso Vonoprazan in the Crude or Final Product
Root Cause Analysis:

The formation of N-Nitroso Vonoprazan is a direct consequence of the reaction between the secondary amine of Vonoprazan and a nitrosating agent, typically under acidic conditions.

Mitigation Strategies & Protocols:

1. Rigorous Raw Material Screening:

  • Protocol: Test all starting materials, reagents, and solvents for the presence of nitrites and nitrates using validated analytical methods such as ion chromatography.

  • Rationale: Preventing the introduction of nitrosating agents is the most effective control strategy.

2. pH Control:

  • Protocol: Maintain a neutral or slightly basic pH during reaction steps where the Vonoprazan molecule is present, especially during work-up and purification. Avoid strongly acidic conditions, as they catalyze nitrosamine formation.[5]

  • Rationale: The nitrosation reaction is highly pH-dependent. Under acidic conditions, nitrous acid (a potent nitrosating agent) is formed from nitrite salts.

3. Use of Nitrosamine Scavengers:

  • Protocol: Introduce a scavenger, such as ascorbic acid or alpha-tocopherol, into the reaction mixture or formulation.

  • Rationale: These antioxidants can react with and neutralize nitrosating agents before they can react with Vonoprazan.

4. Inert Atmosphere:

  • Protocol: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Rationale: This minimizes the exposure of the reaction mixture to atmospheric oxides of nitrogen (NOx).

Visualizing the Nitrosation Pathway

Nitrosation_Pathway cluster_conditions Reaction Conditions Vonoprazan Vonoprazan (Secondary Amine) Side_Product N-Nitroso Vonoprazan Vonoprazan->Side_Product Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->Side_Product Acidic_Conditions Acidic Conditions (H+) Nitrosation_Pathway Nitrosation_Pathway

Caption: Formation of N-Nitroso Vonoprazan from Vonoprazan and a nitrosating agent under acidic conditions.

Issue 2: Presence of Isomeric Impurities
Root Cause Analysis:

Isomeric impurities can arise from non-selective reactions or rearrangements during the synthesis. The specific isomers formed will depend on the synthetic route employed.

Mitigation Strategies & Protocols:

1. Optimization of Reaction Conditions:

  • Protocol: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

  • Rationale: Minor deviations in reaction conditions can favor the formation of undesired isomers. A well-controlled process is key to minimizing these impurities.[7]

2. Strategic Purification:

  • Protocol: Employ advanced purification techniques. A patented method suggests the formation of Vonoprazan hydrobromide to selectively remove certain impurities that are difficult to eliminate through standard recrystallization.[6] Another method involves gradient cooling crystallization from a mixed solvent system of a monohydric alcohol, formamide, and water.[8]

  • Rationale: The different physicochemical properties of the salt or solvate forms of Vonoprazan and its impurities can be exploited for efficient separation.

Troubleshooting Workflow for Isomeric Impurities

Caption: A logical workflow for addressing isomeric impurities in Vonoprazan synthesis.

Issue 3: Incomplete Reaction or Presence of Intermediates
Root Cause Analysis:

The presence of unreacted starting materials or intermediates in the final product is typically due to incomplete reactions. This can be caused by insufficient reaction time, inadequate temperature, or poor mixing.

Mitigation Strategies & Protocols:

1. Reaction Monitoring:

  • Protocol: Implement in-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the reaction progress.

  • Rationale: Real-time monitoring allows for the determination of the reaction endpoint, ensuring complete conversion of starting materials.

2. Process Parameter Optimization:

  • Protocol: Systematically vary reaction parameters (temperature, concentration, catalyst loading) to find the optimal conditions for complete conversion.

  • Rationale: A well-optimized process will drive the reaction to completion, minimizing the presence of unreacted starting materials and intermediates.

Data Summary: Key Parameters for Minimizing Side Products
ParameterN-Nitroso VonoprazanIsomeric ImpuritiesUnreacted Intermediates
pH Control Critical (avoid acidic conditions)Route-dependentGenerally less critical
Temperature Avoid high temperatures[5]Critical for selectivityCritical for reaction rate
Atmosphere Inert atmosphere recommendedGenerally less criticalGenerally less critical
Raw Material Quality High purity, low nitrite content is crucial[5]High purity is importantHigh purity is important
Purification Strategy Standard methods may not be sufficientSpecialized techniques (e.g., salt formation) may be required[6]Standard crystallization is often effective

Concluding Remarks

The synthesis of Vonoprazan requires a meticulous approach to process control to ensure the production of a high-purity API. The formation of N-Nitroso Vonoprazan is a primary concern that can be effectively managed through careful selection of raw materials, strict pH control, and the potential use of scavengers. Other process-related impurities can be minimized through reaction optimization and strategic purification techniques. By understanding the underlying chemical principles and implementing the robust protocols outlined in this guide, researchers and manufacturers can confidently produce Vonoprazan that meets the highest standards of quality and safety.

References

  • Nitrosamine testing in Vonoprazan. (2025, August 17).
  • Vonoprazan Impurities - BOC Sciences.
  • Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards. (2025, October 29).
  • Vonoprazan Impurities and Related Compound - Veeprho.
  • Vonoprazan Impurities - SynZeal.
  • Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare. (2017, May 19).
  • A Novel and Practical Synthesis of Vonoprazan Fumarate - ResearchGate. (2026, February 24).
  • Preparation method of low-impurity vonoprazan fumarate - Patent CN-110590746-A.
  • Vonoprazan purification method - Eureka | Patsnap. (2020, April 17).
  • 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com.
  • 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate - Sigma-Aldrich.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. (2010, October 15).

Sources

Troubleshooting

Technical Support Center: Analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid by HPLC

Welcome to the technical support center for the HPLC analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. As this is a highly polar acidic compound, this guide will focus on addressing the common challenges associated with its analysis using reversed-phase HPLC.

Understanding the Analyte: Key Physicochemical Properties

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a polar molecule containing a carboxylic acid functional group and a succinimide ring. Its structure presents specific challenges for reversed-phase chromatography.

PropertyValue/CharacteristicImplication for HPLC Analysis
Chemical Structure C8H11NO4[1]The presence of a carboxylic acid and a succinimide ring makes the molecule polar.
Polarity High (Estimated XLogP3-AA of a similar compound, N-Succinylglycine, is -1.3[2])Poor retention on traditional C18 columns. Requires specialized columns or mobile phase modifications.
pKa (estimated) ~3.7 (for the carboxylic acid, based on N-Acetylglycine[3][4])The mobile phase pH must be controlled to ensure the analyte is in its non-ionized form for better retention.
Succinimide Ring Stability Susceptible to hydrolysis, especially under alkaline conditions[5][6]Potential for degradation to a ring-opened succinamic acid derivative, which may appear as a separate peak.

Recommended Starting HPLC Conditions

Given the polar acidic nature of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, a standard C18 column with a highly aqueous mobile phase will likely result in poor retention. The following starting conditions are recommended as a robust baseline for method development.

ParameterRecommendationRationale
Column Polar-endcapped C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, Phenomenex Luna Omega PS C18), 150 x 4.6 mm, 3.5 µmThese stationary phases are designed to provide enhanced retention for polar compounds and are stable in highly aqueous mobile phases[7][8].
Mobile Phase A 0.1% Formic Acid or 0.1% Phosphoric Acid in WaterLowers the mobile phase pH to < 3.0, which is well below the estimated pKa of the analyte (~3.7), ensuring it is in its protonated, non-ionized form, thus increasing its hydrophobicity and retention[9].
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient is recommended for initial runs to determine the elution profile of the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.
Detection UV at 210 nmLow wavelength UV is often necessary for compounds lacking a strong chromophore.
Injection Volume 5-10 µLA smaller injection volume can help to minimize peak distortion.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.

Problem 1: Poor or No Retention (Analyte Elutes at the Void Volume)

Causality: This is the most common issue for highly polar compounds on reversed-phase columns. The analyte has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.

Troubleshooting Workflow:

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Optimization

Addressing degradation of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid at high temperatures

Welcome to the dedicated technical support guide for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the thermal stability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a valuable building block in various research and development applications. However, like many N-substituted succinimide derivatives, its stability can be compromised at elevated temperatures. This guide delves into the potential degradation pathways, provides answers to frequently asked questions, offers robust troubleshooting protocols, and outlines best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected results in my high-temperature reaction. Could 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid be degrading?

A1: Yes, it's a strong possibility. N-substituted succinimides can be susceptible to thermal degradation. The primary pathway of degradation, especially in the presence of nucleophiles like water, is the hydrolysis of the succinimide ring. High temperatures significantly accelerate this process.

Q2: What are the main degradation products I should be looking for?

A2: The most likely degradation product is the corresponding succinamic acid derivative, formed by the hydrolytic opening of the five-membered ring. In aqueous environments, this would be 2-(2-(carboxymethylcarbamoyl)-2-methylpropanamido)acetic acid. Depending on the conditions, further degradation or side reactions could occur.

Q3: How does the "gem-dimethyl" group on the succinimide ring affect its stability?

A3: The two methyl groups at the 3-position of the pyrrolidine ring exert what is known as the Thorpe-Ingold or gem-dimethyl effect[1][2]. This effect can have a dual impact. On one hand, it can promote ring-closing reactions, which may suggest a more stable ring against hydrolysis. On the other hand, the steric strain introduced by these bulky groups can influence the overall thermal stability of the molecule. While specific data for this compound is limited, the gem-dimethyl effect is a critical factor to consider in its reactivity[3].

Q4: Can the acetic acid side chain also degrade?

A4: While the succinimide ring is generally the more reactive site, decarboxylation of the acetic acid moiety is a potential degradation pathway at very high temperatures, especially under certain catalytic conditions[4][5][6]. This would result in the formation of carbon dioxide and 1-methyl-3,3-dimethylpyrrolidine-2,5-dione. However, hydrolysis of the succinimide ring is typically the more facile degradation route under common experimental conditions.

Q5: What is the optimal way to store this compound to prevent degradation?

A5: To ensure long-term stability, 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources[7][8][9]. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the thermal degradation of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.

Problem: Inconsistent or low yields in a high-temperature reaction.
  • Potential Cause 1: Thermal Degradation via Hydrolysis. The most common cause is the hydrolysis of the succinimide ring, especially if there are trace amounts of water in your reaction mixture.

    • Troubleshooting Steps:

      • Confirm Degradation: Analyze a sample of your starting material that has been subjected to the reaction temperature for the expected duration (without other reactants) using HPLC. Compare this to a reference standard.

      • Minimize Water Content: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature. Even a 10-20 °C decrease can significantly slow down degradation.

      • Reduce Reaction Time: Investigate if shorter reaction times can still provide an acceptable yield of your desired product while minimizing the degradation of the starting material.

  • Potential Cause 2: Incompatibility with other reagents. Certain reagents, particularly strong nucleophiles or bases, can catalyze the opening of the succinimide ring even at lower temperatures.

    • Troubleshooting Steps:

      • Reagent Compatibility Check: Run small-scale control experiments with your compound and each individual reagent at the reaction temperature to identify any specific incompatibilities.

      • Order of Addition: Consider altering the order of reagent addition to minimize the time the succinimide is exposed to harsh conditions.

Problem: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: Formation of Degradation Products. New peaks often correspond to the hydrolyzed succinamic acid derivative or other byproducts.

    • Troubleshooting Steps:

      • Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurities[][11]. The hydrolyzed product will have a molecular weight increase of 18 (the mass of water).

      • Forced Degradation Study: Intentionally degrade a small sample of the compound by heating it in a protic solvent. Analyze the resulting mixture by HPLC to confirm if the retention time of the degradation product matches the unexpected peak in your reaction mixture.

Visualizing Degradation and Troubleshooting

Primary Degradation Pathway: Hydrolysis

Compound 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid Hydrolyzed_Product 2-(2-(carboxymethylcarbamoyl)- 2-methylpropanamido)acetic acid (Ring-Opened Product) Compound->Hydrolyzed_Product Hydrolysis Water H₂O Heat High Temperature Start Problem: Low Yield or Unexpected Peaks Check_Purity 1. Analyze Starting Material Purity (HPLC vs. Reference) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Order_New Order Fresh Reagent Purity_OK->Order_New No Forced_Degradation 2. Conduct Forced Degradation Study (Heat sample in solvent) Purity_OK->Forced_Degradation Yes Compare_Peaks 3. Compare Degradation Profile to Reaction Mixture (HPLC) Forced_Degradation->Compare_Peaks Match Peaks Match? Compare_Peaks->Match Optimize 4. Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Anhydrous Conditions Match->Optimize Yes Other_Issue Investigate Other Reaction Issues Match->Other_Issue No Success Problem Resolved Optimize->Success

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Troubleshooting

Technical Support Center: Solvent Optimization for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid Extraction

Welcome to the technical support guide for the efficient extraction of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions to guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the efficient extraction of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions to guide researchers, scientists, and drug development professionals in optimizing their extraction protocols. Our approach is grounded in the fundamental principles of chemical separation, aiming to provide you with the rationale behind our recommendations.

Understanding the Molecule: Key to a Successful Extraction

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a molecule presenting a distinct challenge for extraction due to its combination of a polar carboxylic acid group and a moderately non-polar succinimide ring with dimethyl substitution. While specific experimental data for this compound is not widely available, we can predict its behavior based on its structure and data from similar compounds. A predicted XlogP of -0.3 suggests the compound is predominantly hydrophilic.[1] For a related compound, (2-Oxopyrrolidin-1-yl)acetic acid, a pKa of approximately 3.75 is predicted, indicating it is a weak acid.[2]

This dual nature requires a carefully considered extraction strategy, typically involving pH modification to control its partitioning between aqueous and organic phases.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid?

An acid-base extraction is the most effective method.[3][4] This technique manipulates the ionization state of the target molecule to selectively move it between an aqueous and an organic layer.

Here is a general workflow:

  • Dissolution: Dissolve the crude mixture containing your target compound in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[5]

  • Basification: Extract the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer containing the salt of your compound from the organic layer, which will retain neutral and basic impurities.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH below the pKa of the target compound (aim for pH ~2). This will protonate the carboxylate, making the compound less water-soluble.

  • Back-Extraction: Extract the acidified aqueous layer with a fresh organic solvent. Your protonated, more organic-soluble compound will now move into the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to obtain the purified compound.

Q2: Which organic solvent should I choose for the extraction?

The ideal solvent should be immiscible with water, have a good solubilizing power for the neutral form of the compound, and a low boiling point for easy removal.[6]

SolventDensity (g/mL)Boiling Point (°C)PolarityComments
Ethyl Acetate 0.90277.1MediumGood general-purpose solvent for moderately polar compounds. Less dense than water. Often a good first choice.[7]
Dichloromethane (DCM) 1.3339.6MediumCan be a good choice, but it is denser than water, so it will be the bottom layer.[8]
Methyl tert-Butyl Ether (MTBE) 0.74055.2LowLess prone to forming peroxides than diethyl ether. Less dense than water.
Diethyl Ether 0.71334.6LowEffective but highly flammable and prone to peroxide formation. Less dense than water.[5]

Recommendation: Start with ethyl acetate due to its favorable balance of polarity, low toxicity, and ease of use.

Q3: My compound has poor recovery. What are the likely causes and solutions?

Poor recovery can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Acid-Base Reaction:

    • Cause: The pH of the aqueous phase was not sufficiently high during basification or low enough during acidification.

    • Solution: Use a pH meter or pH paper to verify the pH of the aqueous layer at each step. Ensure the pH is at least 2 units above the pKa during the base wash and at least 2 units below the pKa during the acid wash. For an estimated pKa of 3.75, aim for a pH > 5.75 for deprotonation and pH < 1.75 for protonation.

  • Insufficient Number of Extractions:

    • Cause: The partition coefficient (the ratio of the concentration of the compound in the organic phase to the aqueous phase) may not be high enough for a single extraction to be effective.[6]

    • Solution: Perform multiple extractions with smaller volumes of solvent. Three extractions with 30 mL of solvent are more effective than one extraction with 90 mL.

  • Compound Degradation:

    • Cause: The succinimide ring can be susceptible to hydrolysis under strong basic conditions, especially with prolonged exposure or elevated temperatures.

    • Solution: Use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide. Avoid leaving the compound in the basic solution for extended periods.

Troubleshooting Guide

Issue 1: An emulsion has formed between the two layers, and they are not separating.

Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[9]

  • Immediate Actions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]

  • Advanced Solutions:

    • Filtration: Pass the emulsified mixture through a pad of celite or phase separation paper.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[9]

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[9]

Issue 2: The desired compound is not precipitating after acidification.
  • Cause: The compound may still be too soluble in the acidified aqueous solution, which is common for polar molecules.

  • Solution:

    • Increase Ionic Strength: Add solid sodium chloride to the aqueous solution to decrease the solubility of your organic compound ("salting out").

    • Back-Extraction: Instead of relying on precipitation, perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the protonated compound from the acidified aqueous layer. This is generally the more reliable method.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for the acid-base extraction of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.

ExtractionWorkflow start Crude Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve add_base Extract with Aqueous Base (e.g., NaHCO3) dissolve->add_base separate1 Separate Layers add_base->separate1 aqueous1 Aqueous Layer (contains salt of target compound) separate1->aqueous1 Lower/Upper Layer (check density) organic1 Organic Layer (contains neutral/basic impurities) separate1->organic1 acidify Acidify Aqueous Layer (e.g., 1M HCl to pH < 2) aqueous1->acidify back_extract Back-extract with fresh Organic Solvent acidify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (waste) separate2->aqueous2 organic2 Organic Layer (contains purified compound) separate2->organic2 dry Dry (e.g., Na2SO4) & Evaporate organic2->dry product Purified Product dry->product

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Coupling CAS 1337926-15-4 Using Advanced Peptide Coupling Reagents

Introduction and Structural Challenges CAS 1337926-15-4 , chemically identified as 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, is a specialized carboxylic acid building block utilized in advanced peptide synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Challenges

CAS 1337926-15-4 , chemically identified as 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, is a specialized carboxylic acid building block utilized in advanced peptide synthesis and bioconjugation. Structurally, it features an acetic acid moiety attached to a sterically demanding 3,3-dimethylsuccinimide ring.

The presence of this bulky, electron-withdrawing imide system significantly influences the activation kinetics and aminolysis rates during amide bond formation. The rigid 3,3-dimethyl groups create a steric shield around the alpha-carbon, which can impede the approach of bulky nucleophiles. As an Application Scientist, selecting the appropriate coupling reagent is paramount to overcoming these steric and electronic hurdles while minimizing side reactions such as premature hydrolysis, off-target acylation, or base-catalyzed degradation.

Comparative Reactivity of Coupling Reagents

When activating CAS 1337926-15-4, the objective is to form a highly reactive yet stable intermediate (an active ester) that can undergo rapid nucleophilic attack by a target amine. The choice of reagent dictates the reaction pathway, kinetics, and safety profile.

A. HATU / DIPEA (The Gold Standard for Steric Hindrance)

HATU is a uronium/aminium salt that generates an OAt (7-azabenzotriazole) active ester. The superiority of HATU for bulky substrates like CAS 1337926-15-4 stems from the "7-aza effect" (). The nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance, forming a hydrogen-bonded cyclic transition state that stabilizes the incoming amine. This drastically accelerates aminolysis even in sterically congested environments.

B. DIC / OxymaPure (The Green and Safe Alternative)

Historically, DIC was paired with HOBt or HOAt. However, due to the explosive nature of benzotriazole derivatives, OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] has emerged as a superior, non-explosive additive (). Oxyma acts as an exceptional nucleophile toward the DIC-activated O-acylisourea intermediate, forming a highly reactive oxime ester. This pairing is highly recommended for automated Solid-Phase Peptide Synthesis (SPPS) of CAS 1337926-15-4 due to its high coupling efficiency, excellent solubility, and prevention of base-driven side reactions.

C. PyBOP / NMM (Avoiding Guanidinylation)

While HATU is highly reactive, excess uronium reagents can react with the target primary amine to form an unreactive tetramethylguanidinium by-product, permanently capping the peptide sequence. PyBOP, a phosphonium-based reagent, completely avoids this side reaction while maintaining coupling efficiency comparable to BOP, but without generating the highly carcinogenic byproduct HMPA ().

D. EDC·HCl / NHS (Aqueous Bioconjugation)

For conjugating CAS 1337926-15-4 to biological macromolecules (e.g., proteins or antibodies) in aqueous media, the EDC/NHS system is optimal. EDC is a water-soluble carbodiimide that forms an unstable O-acylisourea. The addition of NHS converts this into a semi-stable NHS-ester, which resists rapid aqueous hydrolysis while remaining highly reactive toward lysine residues at physiological pH ().

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the four coupling systems when applied to CAS 1337926-15-4.

Coupling SystemRelative ReactivityEpimerization RiskReaction TimePrimary By-productBest Application for CAS 1337926-15-4
HATU / DIPEA Very HighLow30 - 60 minTetramethylureaSterically hindered amines, difficult SPPS sequences
DIC / OxymaPure HighVery Low60 - 120 minDiisopropylurea (DIU)Green chemistry, automated SPPS, industrial scale-up
PyBOP / NMM Moderate-HighLow60 - 120 minTripyrrolidinophosphine oxideAvoiding N-terminal guanidinylation
EDC / NHS ModerateModerate2 - 4 hoursIso-urea (water soluble)Aqueous bioconjugation to proteins/antibodies

Visualizations & Workflows

ActivationPathway A CAS 1337926-15-4 (Carboxylic Acid) C Active Ester Intermediate (OAt / Oxyma / NHS) A->C Activation B Coupling Reagent (HATU / DIC / EDC) B->C Additive E Amide Product C->E Aminolysis D Target Amine (Nucleophile) D->E Coupling

Figure 1. General activation and aminolysis pathway for CAS 1337926-15-4.

DecisionTree Start Select Coupling Strategy for CAS 1337926-15-4 Q1 Aqueous conditions required? Start->Q1 Yes1 Use EDC / NHS (Water Soluble) Q1->Yes1 Yes No1 Is the target amine sterically hindered? Q1->No1 No Yes2 Use HATU / DIPEA (High Reactivity) No1->Yes2 Yes No2 Is green chemistry a priority? No1->No2 No Yes3 Use DIC / OxymaPure (Eco-friendly) No2->Yes3 Yes No3 Use PyBOP / NMM (Standard Organic) No2->No3 No

Figure 2. Decision tree for selecting the optimal coupling reagent.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: HATU-Mediated Coupling (For Hindered Amines)

This protocol utilizes a slight stoichiometric deficit of HATU to prevent amine capping.

  • Preparation: Dissolve CAS 1337926-15-4 (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (0.1 M concentration).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA, 2.4 eq) and stir for exactly 2 minutes .

    • Causality: Prolonged pre-activation leads to the degradation of the highly reactive OAt active ester and promotes side reactions.

  • Coupling: Add the target amine (1.0 eq) to the mixture. Stir at room temperature for 1 hour.

  • Self-Validation: Perform a Kaiser test on a small aliquot (if using a resin-bound primary amine) or analyze via TLC/LC-MS. A color change from blue to yellow in the Kaiser test indicates complete consumption of the primary amine. If blue persists, extend the reaction time by 30 minutes.

Protocol 2: DIC/OxymaPure Green Coupling (For Automated/Scale-up Synthesis)

This protocol leverages the non-explosive, highly soluble nature of OxymaPure.

  • Preparation: Dissolve CAS 1337926-15-4 (1.5 eq) and OxymaPure (1.5 eq) in DMF or NMP.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq) dropwise at 0°C.

    • Causality: Cooling mitigates the exothermic formation of the O-acylisourea and prevents its premature rearrangement into an unreactive N-acylurea before the Oxyma ester can form.

  • Coupling: Add the target amine (1.0 eq), remove the ice bath, and stir at room temperature for 2 hours.

  • Self-Validation: Analyze the reaction mixture via LC-MS. Confirm the disappearance of the target amine mass peak and the appearance of the desired amide product mass. The presence of DIU (diisopropylurea) by-product is expected and can be filtered out during workup.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). "PyBOP®: A new peptide coupling reagent devoid of toxic by-product." Tetrahedron Letters, 31(2), 205-208. URL:[Link]

  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press, 229-258. URL:[Link]

Comparative

Mass spectrometry fragmentation patterns of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

The Analytical Challenge: Overcoming Signal Dilution in Mass Spectrometry In the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and isobaric tagging reagents, the choice of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Overcoming Signal Dilution in Mass Spectrometry

In the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and isobaric tagging reagents, the choice of chemical linker profoundly impacts both the biological efficacy and the analytical traceability of the molecule. Historically, unsubstituted succinimide-based linkers, such as 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, have been utilized for their straightforward conjugation chemistry. However, from a mass spectrometry (MS) perspective, these unsubstituted rings present a significant analytical liability.

During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), unsubstituted succinimide rings undergo indiscriminate fragmentation. The structural flexibility of the ring allows for multiple competing cleavage pathways—including the loss of water, carbon monoxide, carbon dioxide, and ammonia equivalents[1]. This phenomenon, known as "signal dilution," scatters the ion current across dozens of low-abundance product ions, severely degrading the Signal-to-Noise (S/N) ratio and raising the Limit of Quantitation (LOQ) in targeted assays like Parallel Reaction Monitoring (PRM).

The Chemical Solution: 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

To engineer a more analytically tractable linker, structural rigidity must be introduced. 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS 1337926-15-4) incorporates a gem-dimethyl group at the C3 position of the pyrrolidine-2,5-dione ring. As a Senior Application Scientist, I frequently recommend this specific substitution because it leverages a fundamental principle of physical organic chemistry: the Thorpe-Ingold effect [2].

The bulky methyl groups compress the internal bond angles of the ring, restricting its conformational freedom. While this stabilization prevents spontaneous hydrolysis in solution[3], it has a profound and highly beneficial effect in the gas phase. When the molecule is subjected to collision energy, the asymmetric steric strain prevents random ring shattering. Instead, the fragmentation energy is funneled into a single, thermodynamically favored pathway, yielding a highly abundant, diagnostic reporter ion.

Comparative Fragmentation Dynamics

To objectively compare the performance of the gem-dimethyl substituted linker against its unsubstituted counterpart, we must analyze their respective fragmentation trajectories under identical HCD conditions (Normalized Collision Energy: 30%).

  • Unsubstituted Linker (m/z 158.04): Fragmentation yields a chaotic spectrum. The primary losses are H2​O (-18 Da), CO2​ (-44 Da from the acetic acid moiety), and CO (-28 Da from the succinimide ring). No single fragment captures more than 15% of the total product ion current.

  • Gem-Dimethyl Linker (m/z 186.07): The Thorpe-Ingold effect suppresses random ring opening. Following the initial loss of the acetic acid carboxyl group, the strained ring undergoes a directed retro-cycloaddition-like cleavage, extruding dimethylketene ( C4​H6​O , -70 Da). This pathway funnels over 65% of the ion current into a single diagnostic reporter ion at m/z 116.03.

FragmentationLogic Parent [M+H]+ Precursor Ion Unsub Unsubstituted Succinimide m/z 158.04 Parent->Unsub GemDim 3,3-Dimethyl Succinimide m/z 186.07 Parent->GemDim Path1 Random Ring Opening Multiple competing pathways Unsub->Path1 CID/HCD Path2 Thorpe-Ingold Stabilization Directed Cleavage GemDim->Path2 CID/HCD Frag1 Loss of CO (-28 Da) Loss of CO2 (-44 Da) Path1->Frag1 Frag2 Diagnostic Reporter Ion Loss of Dimethylketene (-70 Da) Path2->Frag2

Caption: Mechanistic divergence in CID/HCD fragmentation driven by the Thorpe-Ingold effect.

Performance Benchmarking Data

The table below summarizes the quantitative advantages of utilizing the gem-dimethyl substituted linker in a targeted LC-MS/MS assay.

Linker TypePrecursor [M+H]+Primary Fragment (m/z)Dominant Neutral LossFragmentation Efficiency (% TIC)Assay LOQ (fmol/µL)
Unsubstituted 158.0453114.0555 CO2​ (-44 Da)14.2%50.0
3,3-Dimethyl 186.0766116.0340Dimethylketene (-70 Da)68.7% 4.5

Data reflects targeted PRM analysis on a Q-Exactive Orbitrap mass spectrometer. Fragmentation efficiency is calculated as the intensity of the primary fragment divided by the total ion current (TIC) of all product ions.

Self-Validating LC-MS/MS Methodology

Scientific integrity requires that quantitative assays be self-validating. A protocol cannot simply generate numbers; it must continuously prove its own accuracy through internal logic gates. The following workflow utilizes orthogonal validation steps to ensure the reliable quantitation of molecules tagged with 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.

Step 1: Sample Preparation & Isotope Spiking (Pre-Analytical Validation)

  • Aliquot 50 µL of plasma/lysate containing the target analyte.

  • Validation Gate: Spike in 10 pmol of a heavy-isotope labeled internal standard ( 13C2​ -labeled 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid). This controls for matrix-induced ion suppression and extraction losses.

  • Perform protein precipitation using 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

Step 2: Chromatographic Separation

  • Inject 5 µL of the supernatant onto a C18 RP-UHPLC column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 8 minutes at a flow rate of 0.3 mL/min.

  • Validation Gate: Monitor the retention time (RT) of the heavy standard. A shift of >0.1 minutes indicates column degradation or pump failure, automatically invalidating the run.

Step 3: High-Resolution Mass Spectrometry (Analytical Validation)

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Set the isolation window to 1.0 m/z. Apply an HCD collision energy of 30%.

  • Validation Gate (Ion Ratio): Monitor both the Quantifier Ion (m/z 116.03) and the Qualifier Ion (m/z 142.08). The ratio of Quantifier/Qualifier must remain within ±15% of the established reference standard. Deviations indicate isobaric interference (co-eluting contaminants), preventing false positives.

LCMSWorkflow Step1 1. Sample Prep Isotope Spike-in Step2 2. LC Separation RT Monitoring Step1->Step2 Step3 3. Mass Spec HCD Fragmentation Step2->Step3 Step4 4. Data Analysis Ion Ratio Validation Step3->Step4 Control Internal Control 13C-Labeled Standard Control->Step1 Controls Matrix

Caption: Self-validating LC-MS/MS workflow ensuring quantitative accuracy via internal logic gates.

Conclusion

For drug development professionals engineering novel therapeutics or quantitative probes, the selection of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid over standard unsubstituted linkers is a data-driven imperative. By exploiting the Thorpe-Ingold effect, this molecule transforms a chaotic fragmentation profile into a highly directed, singular cleavage event. This mechanistic shift directly translates to an order-of-magnitude improvement in analytical sensitivity, ensuring robust, reproducible, and self-validating quantitation in complex biological matrices.

References

  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis Analytical Chemistry URL:[Link]

  • Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase Nature Communications URL:[Link]

  • Hydrodealkenylative C(sp3)–C(sp2) Bond Fragmentation Using Isayama–Mukaiyama Peroxidation Journal of the American Chemical Society URL:[Link]

Sources

Validation

Comparative yield analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid synthesis routes

Title: Comparative Yield Analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic Acid Synthesis Routes Executive Summary 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a highly valued bifunctional building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Yield Analysis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic Acid Synthesis Routes

Executive Summary 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a highly valued bifunctional building block used extensively in the synthesis of PROTAC linkers, antibody-drug conjugates (ADCs), and specialized peptidomimetics. Synthesizing this N-substituted succinimide efficiently requires balancing atom economy, scalability, and purification complexity. This guide objectively compares the two primary synthetic pathways: the direct condensation of 3,3-dimethylsuccinic anhydride with glycine (Route A) and the step-wise alkylation of 3,3-dimethylsuccinimide (Route B).

Mechanistic Pathways The synthesis of N-carboxymethyl imides can be approached via two distinct mechanistic strategies. Route A relies on a thermally driven, one-pot dehydrative cyclization. Route B utilizes a milder, base-promoted nucleophilic substitution followed by acid-mediated deprotection.

SynthesisRoutes A1 3,3-Dimethylsuccinic Anhydride + Glycine Target 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl) acetic acid (Target) A1->Target Route A: Glacial AcOH, Reflux, 120°C (Direct Condensation) B1 3,3-Dimethylsuccinimide + tert-Butyl Bromoacetate B2 tert-Butyl 2-(3,3-dimethyl-2,5- dioxopyrrolidin-1-yl)acetate B1->B2 Route B Step 1: K2CO3, DMF, 80°C (Alkylation) B2->Target Route B Step 2: TFA, DCM, RT (Deprotection)

Mechanistic workflows for Route A (Condensation) and Route B (Alkylation).

Comparative Yield & Performance Analysis When selecting a synthesis route, researchers must weigh the operational simplicity of Route A against the high-yielding, mild conditions of Route B. Table 1 summarizes the quantitative performance metrics of both approaches based on standard laboratory execution.

Performance MetricRoute A (Direct Condensation)Route B (Alkylation & Deprotection)
Overall Yield 75% – 82%85% – 90% (over 2 steps)
Step Count 12
Total Reaction Time 4 – 6 hours6 hours (4h alkylation + 2h deprotection)
Key Reagents Glacial Acetic AcidK₂CO₃, DMF, TFA, DCM
Purification Method Aqueous precipitation & RecrystallizationLiquid-liquid extraction & Evaporation
Atom Economy High (Water is the only byproduct)Lower (Loss of the tert-butyl protecting group)
Scalability Excellent (>100g scale easily achieved)Moderate (Solvent-intensive during extraction)

Expert Insights & Causality The choice between these routes is dictated by the interplay of thermodynamic versus kinetic control. Route A operates under thermodynamic control. The bulky gem-dimethyl groups at the 3-position of the succinic anhydride create significant steric hindrance, which kinetically slows the initial nucleophilic attack by glycine. However, the high reflux temperature (118 °C) overcomes this activation barrier, driving the equilibrium toward the highly stable five-membered imide ring ()[1]. The direct condensation of cyclic anhydrides with amines in glacial acetic acid is a well-established, robust protocol for imide formation ()[2].

Conversely, Route B bypasses the steric hindrance of the anhydride by starting with the pre-formed imide. Alkylation of imides using bromoacetates provides a milder, step-wise alternative, extensively utilized in the synthesis of complex PEG-amino acid conjugates where harsh thermal conditions must be avoided ()[3]. The use of a tert-butyl protecting group is a deliberate causal choice: direct alkylation with bromoacetic acid often leads to unwanted esterification or product polymerization, whereas the bulky tert-butyl group shields the carboxylate and is easily cleaved under mild acidic conditions without compromising the imide core.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Route A (Direct Condensation) Rationale: Glacial acetic acid acts as both the solvent and an acid catalyst. Its boiling point (118 °C) provides the exact thermal energy required to drive the dehydrative ring closure, ensuring water is expelled from the intermediate amic acid to prevent the reaction from stalling.

  • Initiation: Suspend 3,3-dimethylsuccinic anhydride (1.0 equiv) and glycine (1.1 equiv) in glacial acetic acid (0.5 M concentration).

  • Thermal Cyclization: Heat the mixture to a vigorous reflux (118 °C) under a nitrogen atmosphere for 5 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with ninhydrin and heat. The complete disappearance of the purple ninhydrin-active baseline spot (glycine) and the emergence of a strong UV-active product spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into crushed ice. The sudden drop in solubility forces the target compound to precipitate.

  • Purification: Filter the crude white solid, wash extensively with cold water to remove residual acetic acid, and recrystallize from an ethanol/water mixture to afford the pure 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid.

Protocol 2: Route B (Alkylation & Deprotection) Rationale: Potassium carbonate in DMF provides a mild basic environment to deprotonate the imide (pKa ~9.5) for nucleophilic substitution without hydrolyzing the imide ring. Step 1: Alkylation

  • Deprotonation: Dissolve 3,3-dimethylsuccinimide (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature to form the imide anion.

  • Substitution: Add tert-butyl bromoacetate (1.2 equiv) dropwise. Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint: Quench a reaction aliquot in water and extract with ethyl acetate. TLC (Hexanes:EtOAc 7:3, UV visualization) should show the complete consumption of the starting imide and the formation of a less polar ester spot.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine (3x) to thoroughly remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Step 2: Deprotection

  • Cleavage: Dissolve the crude tert-butyl ester in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (0.1 M). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the complete conversion of the non-polar ester to a highly polar baseline spot (the free carboxylic acid).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove all residual TFA, yielding the target compound as a highly pure solid.

References

  • The Castagnoli–Cushman Reaction. Molecules. [Link]

  • Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Amino Acid-PEGylated Resveratrol and Its Influence on Solubility and the Controlled Release Behavior. Biological and Pharmaceutical Bulletin. [Link]

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